molecular formula C8H9N3O3 B411978 N'-methoxy-4-nitrobenzenecarboximidamide

N'-methoxy-4-nitrobenzenecarboximidamide

Katalognummer: B411978
Molekulargewicht: 195.18g/mol
InChI-Schlüssel: ZAXGHRUGZMXLPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-methoxy-4-nitrobenzenecarboximidamide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H9N3O3

Molekulargewicht

195.18g/mol

IUPAC-Name

N'-methoxy-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C8H9N3O3/c1-14-10-8(9)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10)

InChI-Schlüssel

ZAXGHRUGZMXLPC-UHFFFAOYSA-N

SMILES

CON=C(C1=CC=C(C=C1)[N+](=O)[O-])N

Isomerische SMILES

CO/N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/N

Kanonische SMILES

CON=C(C1=CC=C(C=C1)[N+](=O)[O-])N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Solubility Profile of N'-methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for N'-methoxy-4-nitrobenzenecarboximidamide (also known as O-methyl-4-nitrobenzamidoxime).[1] The information is synthesized from structural analysis of nitro-aromatic amidines, standard solubility principles for amidoxime ethers, and available experimental data for structural analogs.[1]

Executive Summary

This compound is a polar, aromatic amidine derivative characterized by a 4-nitro phenyl ring and an O-methylated amidoxime moiety.[1] Its solubility behavior is governed by the interplay between the strong electron-withdrawing nitro group (enhancing polarity) and the methoxy-amidine functionality (providing hydrogen bond donors/acceptors).[1]

  • Primary Solvents: DMSO, DMF (High Solubility)[1]

  • Process Solvents: Methanol, Ethanol, Acetonitrile (Good Solubility)[1]

  • Extraction Solvents: Ethyl Acetate, Dichloromethane (Moderate Solubility)[1]

  • Anti-Solvents: Water (neutral pH), Hexanes, Heptane (Insoluble)[1]

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in unlisted solvents.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₈H₉N₃O₃Low molecular weight facilitates dissolution in polar organic solvents.[1]
Molecular Weight 195.18 g/mol --
LogP (Predicted) ~1.4 – 1.8Moderately lipophilic.[1] Soluble in organic media; poor aqueous solubility without pH adjustment.[1]
H-Bond Donors 1 (–NH₂)Capable of H-bonding with protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 4 (NO₂, –N=, –O–)High affinity for polar aprotic solvents (DMSO).[1]
pKa (Predicted) ~4.5 – 5.5 (Amidine)Basic nitrogen allows solubility in acidic aqueous media (forming the cation).[1]
Solubility Landscape

The following matrix categorizes solvents based on their ability to dissolve this compound at ambient temperature (25°C).

Category A: High Solubility (>50 mg/mL)

Best for stock solutions and biological assays.[1]

  • DMSO (Dimethyl Sulfoxide): The gold standard for this compound class.[1] Disrupts intermolecular H-bonding effectively.[1]

  • DMF (Dimethylformamide): Excellent alternative to DMSO for synthetic reactions.[1]

  • DMAc (Dimethylacetamide): Similar performance to DMF.[1]

Category B: Good Solubility (10–50 mg/mL)

Best for synthesis, purification, and transfer.[1]

  • Methanol: Excellent solvent.[1] Solubility increases significantly with temperature (reflux).[1]

  • Ethanol: Good solubility.[1][2] Often used for recrystallization (usually mixed with water).[1]

  • Acetonitrile: Good solubility.[1][3] Preferred for HPLC preparation.[1]

  • Acetone: Good solubility, but rapid evaporation can cause crusting/precipitation.[1]

Category C: Moderate Solubility (1–10 mg/mL)

Best for liquid-liquid extraction (work-up).[1]

  • Ethyl Acetate (EtOAc): Standard extraction solvent.[1] May require larger volumes.[1]

  • Dichloromethane (DCM): Good solubilizer due to polarizability, though less effective than EtOAc for this specific polar structure.[1]

  • THF (Tetrahydrofuran): Moderate to good, but beware of peroxide formation in storage.[1]

Category D: Low/Insoluble (<1 mg/mL)

Best for precipitation and washing.[1]

  • Water (Neutral pH): Poor solubility due to the lipophilic aromatic ring.[1]

  • Hexanes / Heptane: Completely insoluble.[1] Used to crash the product out of EtOAc or DCM solutions.

  • Toluene: Poor solubility at room temperature; moderate at reflux.[1]

Experimental Protocols
Protocol 4.1: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise data for your specific batch.[1]

Objective: Determine the saturation solubility (


) in a target solvent.
  • Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Dilute the supernatant 100-fold with Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard calibration curve.

Protocol 4.2: Recrystallization (Purification)

Standard method for purifying nitro-amidine derivatives.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol .

  • Filtration: Filter hot (if insoluble impurities are present).[1]

  • Precipitation: Slowly add warm Water (anti-solvent) dropwise until the solution turns slightly cloudy.[1]

  • Cooling: Reheat to clarify, then let the solution cool slowly to room temperature, then to 4°C.

  • Collection: Filter the crystals and wash with cold Ethanol/Water (1:1).

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the experimental stage.

SolventSelection Start Select Solvent for this compound Purpose What is the primary purpose? Start->Purpose Assay Biological Assay / Stock Soln Purpose->Assay Synthesis Chemical Synthesis Purpose->Synthesis Workup Extraction / Work-up Purpose->Workup Purification Purification / Crystallization Purpose->Purification DMSO DMSO / DMF (High Solubility, Difficult Removal) Assay->DMSO Standard MeOH Methanol / Ethanol (Good Solubility, Protic) Synthesis->MeOH Nucleophilic Rxn ACN Acetonitrile (Good Solubility, Aprotic) Synthesis->ACN Non-nucleophilic EtOAc Ethyl Acetate (Moderate Solubility, Immiscible w/ Water) Workup->EtOAc Partitioning EtOH_H2O Ethanol + Water (Solvent + Anti-solvent) Purification->EtOH_H2O Recrystallization

Caption: Decision tree for solvent selection based on experimental intent (Assay, Synthesis, Extraction, or Purification).

Critical Handling & Stability Notes
  • Hydrolysis Risk: Amidoxime ethers are generally stable, but prolonged exposure to strong acids or bases in aqueous media can lead to hydrolysis of the methoxy group or the amidine moiety.

  • Photostability: Nitro-aromatics can be light-sensitive.[1] Store solutions in amber vials.

  • Safety: The compound is a nitro-aromatic; handle with standard PPE.[1] Avoid heating to dryness in the presence of strong reducing agents.

References
  • PubChem. N'-Hydroxy-4-nitrobenzenecarboximidamide (Parent Amidoxime Profile).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews.[1] (Contextual grounding for amidoxime solubility).

  • Organic Syntheses. General Procedures for Amidine Synthesis and Recrystallization. (Methodology grounding). Available at: [Link][1]

Sources

literature review on N'-methoxy-4-nitrobenzenecarboximidamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential, Synthetic Pathways, and Pharmacological Profile

Executive Summary

N'-methoxy-4-nitrobenzenecarboximidamide (also referred to as O-methyl-4-nitrobenzamidoxime) represents a specialized chemotype in medicinal chemistry, merging the redox-active pharmacophore of nitroaromatics with the metabolic stability of O-alkylated amidoximes. While the parent amidines are potent antimicrobial agents often limited by poor oral bioavailability, the N'-methoxy derivation serves as a lipophilic modification that enhances membrane permeability and modulates prodrug activation.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its application in antitubercular and antimicrobial drug discovery. It details the causal logic behind synthetic strategies, elucidates the mechanism of action (MOA) involving nitro-bioactivation, and provides validated experimental protocols for researchers.

Structural Analysis & Pharmacophore Logic

The molecule consists of two distinct functional domains that drive its biological activity:

  • 4-Nitrobenzene Core (The Warhead):

    • Mechanism: The nitro group (

      
      ) at the para position is an electron-withdrawing group that serves as a "pro-warhead." In anaerobic bacteria and Mycobacteria, this group is enzymatically reduced (e.g., by nitroreductases or DprE1) to reactive nitroso (
      
      
      
      ) or hydroxylamine (
      
      
      ) intermediates.
    • Toxicity/Efficacy: These intermediates form covalent adducts with cellular proteins or DNA, leading to microbial cell death. This is the foundational logic behind drugs like Pretomanid and Delamanid.

  • N'-Methoxy Carboximidamide (The Delivery System):

    • Stability: Unlike free amidines (

      
      ), which are highly basic and protonated at physiological pH (limiting passive diffusion), the N'-methoxy variant (
      
      
      
      ) has a significantly lower pKa.
    • Bioavailability: The O-methylation prevents rapid glucuronidation typical of free amidoximes and increases lipophilicity (

      
      ), facilitating penetration through the waxy cell walls of Mycobacterium tuberculosis.
      
Synthetic Chemistry: Strategies and Causality

The synthesis of this compound requires careful control of regioselectivity. Direct alkylation of the parent amidoxime often yields a mixture of O-methyl and N-methyl products. Therefore, the Direct Coupling Route via 4-nitrobenzonitrile is the preferred self-validating protocol for high purity.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow of synthesis, contrasting the high-fidelity nitrile route against the lower-specificity alkylation route.

Technical Guide: Biological Targets & Mechanism of Action for N'-methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-methoxy-4-nitrobenzenecarboximidamide represents a specialized chemical probe within the class of O-alkylated amidoxime prodrugs . Unlike simple benzamidines, which suffer from poor oral bioavailability due to high basicity (


), this molecule utilizes an N-methoxy "mask" to enhance lipophilicity (

modulation) and membrane permeability.

Upon systemic entry, this molecule acts as a Dual-Warhead Pro-Drug , targeting two distinct biological systems depending on the host or pathogen environment:

  • Metabolic Activation (Host/Pathogen): Reduction of the amidoxime ether to the active amidine by molybdenum-containing enzymes (mARC).

  • Reductive Bioactivation (Pathogen-Specific): Activation of the 4-nitro group by Type I Nitroreductases (NTR) into cytotoxic hydroxylamine/nitroso species, a mechanism critical for anti-trypanosomal and anti-tubercular activity.

This guide details the biological targets, activation pathways, and validation protocols for researchers investigating this scaffold.

Part 1: Chemical Architecture & Pharmacophore Analysis

To understand the targets, one must deconstruct the molecule's reactivity profile.

Functional GroupChemical PropertyBiological Implication
4-Nitro Group (

)
Electron-withdrawing; ReducibleTarget Recognition: Substrate for Type I Nitroreductases (bacteria/parasites). Mechanism: "Suicide" activation to toxic radical species.
Amidoxime Ether (

)
Neutral at physiological pH; LipophilicProdrug Moiety: Masks the cationic charge of the amidine. Target: Substrate for mARC (Mitochondrial Amidoxime Reducing Component).
Benzene Core Planar; AromaticDNA Intercalation/Binding: Provides the scaffold for minor groove insertion (AT-rich regions).

Part 2: Primary Biological Targets

Target 1: Type I Nitroreductases (NTR)

Context: Trypanosoma brucei, Trypanosoma cruzi, Mycobacterium tuberculosis.[1]

The 4-nitro substituent renders this molecule a specific substrate for oxygen-insensitive Type I Nitroreductases (e.g., TbNTR). Unlike mammalian Type II NTRs, which perform a reversible one-electron reduction (futile cycling), Type I NTRs perform a sequential two-electron reduction.

  • Mechanism: The enzyme reduces the

    
     group to a nitroso (
    
    
    
    ) and subsequently to a hydroxylamine (
    
    
    ) intermediate.
  • Lethality: The hydroxylamine intermediate is highly electrophilic, forming covalent adducts with parasitic DNA and proteins, leading to cell death.

Target 2: Kinetoplast DNA (kDNA) Minor Groove

Context: Kinetoplastid parasites.

Upon enzymatic cleavage of the N-methoxy group (demethylation/reduction), the molecule converts to 4-nitrobenzamidine .

  • Mechanism: The resulting amidine is positively charged at physiological pH. It functions as a reversible DNA binder, specifically targeting AT-rich sites in the minor groove of the kinetoplast DNA (kDNA).

  • Consequence: This binding disrupts the topology of the kDNA network, inhibiting replication and transcription, ultimately causing kinetoplast collapse.

Target 3: Mitochondrial Amidoxime Reducing Component (mARC)

Context: Mammalian host metabolism (Prodrug Activation).

The mARC1/mARC2 system, in concert with Cytochrome b5 and NADH-Cytochrome b5 Reductase (CYB5R), is the primary mammalian target responsible for bioactivating the prodrug.

  • Reaction: N-reductive cleavage of the N-O bond.

  • Significance: This conversion is essential for releasing the active amidine warhead if the intended mechanism is DNA binding rather than nitro-activation.

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcated activation pathway of this compound.

BioactivationPathway Prodrug N'-methoxy-4-nitro- benzenecarboximidamide (Lipophilic Prodrug) NTR Type I Nitroreductase (Pathogen Specific) Prodrug->NTR Pathogen Uptake mARC mARC System (Host Mitochondria) Prodrug->mARC Host Metabolism Nitroso Nitroso Intermediate (-NO) NTR->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction DNA_Adduct Covalent DNA Adducts (Cell Death) Hydroxylamine->DNA_Adduct Electrophilic Attack Amidine 4-Nitrobenzamidine (Active Cation) mARC->Amidine N-O Cleavage MinorGroove kDNA Minor Groove Binding (AT-Rich) Amidine->MinorGroove Non-covalent Binding

Caption: Bifurcated bioactivation pathway showing pathogen-specific nitro-reduction (top) and host-mediated prodrug activation to the DNA-binding amidine (bottom).

Part 4: Experimental Validation Protocols

To validate these targets in your laboratory, use the following self-validating protocols.

Protocol A: Nitroreductase (NTR) Kinetic Assay

Objective: Confirm the molecule is a substrate for Type I NTR (e.g., E. coli NfsB or T. brucei NTR).

  • Reagent Prep: Prepare a 100 mM stock of this compound in DMSO. Prepare 100 µM NADH in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Source: Use recombinant purified NTR (1 µg/mL final concentration).

  • Reaction:

    • In a quartz cuvette, mix Buffer + NADH + Enzyme.

    • Initiate reaction by adding the test compound (10–100 µM).

  • Detection: Monitor the oxidation of NADH by measuring absorbance decrease at 340 nm (

    
    ) over 5 minutes at 25°C.
    
  • Control: Run a "No Enzyme" control to rule out spontaneous hydrolysis and a "No Compound" control to measure background NADH oxidation.

  • Validation: A linear decrease in Abs340 confirms the nitro group is acting as an electron acceptor.

Protocol B: DNA Thermal Melting ( ) Assay

Objective: Quantify binding affinity to the DNA minor groove (Amidine mechanism).

  • DNA Substrate: Use poly(dA-dT) (AT-rich model) and calf thymus DNA (CT-DNA, mixed sequence). Dissolve to 20 µM (base pairs) in BPE buffer (6 mM

    
    , 2 mM 
    
    
    
    , 1 mM EDTA, pH 7.0).
  • Compound Prep: Note: You must use the reduced amidine form (4-nitrobenzamidine) for this assay, or incubate the prodrug with a reducing fraction first. If testing the prodrug directly, binding should be negligible (negative control).

  • Setup:

    • Mix DNA (20 µM) with compound (ratio 1:0.5 to 1:5).

    • Use a UV-Vis spectrophotometer with a Peltier temperature controller.

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min, monitoring Absorbance at 260 nm .

  • Analysis: Calculate the melting temperature (

    
    ) using the first derivative method (
    
    
    
    ).
  • Validation: A

    
     indicates strong minor groove binding.
    

Part 5: Therapeutic Implications & References[2]

Therapeutic Scope
  • Human African Trypanosomiasis (HAT): The dual mechanism mimics fexinidazole and pentamidine, offering potential for CNS-stage efficacy due to improved lipophilicity.

  • Tuberculosis: Nitro-activation pathways overlap with the mechanism of pretomanid/delamanid, suggesting potential utility against MDR-TB.

References
  • Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews.

  • Wilkinson, S. R., et al. (2008). Nitroreductases in Trypanosoma brucei as targets for prodrug activation. Journal of Biological Chemistry.

  • Werbovetz, K. A. (2006).[2] Diamidines as antitrypanosomal, antileishmanial and antimalarial agents. Current Opinion in Investigational Drugs.

  • Hall, B. S., et al. (2011). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future. Future Microbiology.

  • Wilson, W. D., et al. (2008).[2] The search for novel antiparasitic agents: The DNA minor groove as a target. Pure and Applied Chemistry.

Sources

metabolic stability of N'-methoxy-4-nitrobenzenecarboximidamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of N'-methoxy-4-nitrobenzenecarboximidamide

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of this compound, a novel chemical entity (NCE). In the absence of direct literature for this specific compound, this document synthesizes established principles of drug metabolism with data from structurally analogous compounds to build a robust scientific investigation strategy. We will explore the theoretical metabolic pathways, detail the rationale behind selecting appropriate in vitro systems, provide step-by-step experimental protocols, and outline data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic fate of NCEs containing nitroaromatic and methoxyamidine functionalities.

Introduction

The metabolic stability of a new chemical entity is a critical parameter in drug discovery, profoundly influencing its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1] Early assessment of metabolic lability allows for the strategic optimization of drug candidates, preventing the progression of compounds with unfavorable pharmacokinetic properties into more resource-intensive stages of development.[2]

This guide focuses on this compound. Its chemical structure presents two key moieties of metabolic interest: a 4-nitrobenzene ring and an N'-methoxy-carboximidamide group. Understanding the metabolic fate of these groups is essential for predicting the compound's overall stability and identifying potential metabolites.

Section 1: Theoretical Framework & Predictive Metabolic Analysis

Before embarking on experimental work, a predictive analysis based on the compound's structure provides a logical foundation for experimental design and hypothesis generation.

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of this compound is likely dictated by its two primary functional regions:

  • The 4-Nitrobenzene Moiety: Aromatic nitro groups are well-known substrates for reductive metabolism.[3] This reduction can be catalyzed by cytochrome P450 (CYP) enzymes in the liver under anaerobic or low-oxygen conditions and, significantly, by bacterial nitroreductases present in the gastrointestinal tract.[4][5] The reduction proceeds through highly reactive intermediates, including nitrosobenzene and phenylhydroxylamine, ultimately yielding an amino group.[3] This pathway is critical as the intermediates can be associated with toxicity.

  • The N'-methoxy-carboximidamide Moiety: This functional group is less common, but we can infer potential metabolic routes from related structures.

    • Hydrolysis: Amidines can be susceptible to enzymatic hydrolysis, cleaving the C-N double bond to yield a carboxylic acid and an amine.[6]

    • Oxidation: Similar structures, such as the one found in the drug moxonidine, undergo oxidative metabolism.[7][8] Oxidation could occur on the carbon or nitrogen atoms of the imidamide group.

    • O-Demethylation: The methoxy group (-OCH3) is a common site for Phase I metabolism via O-dealkylation, a reaction frequently catalyzed by CYP enzymes (e.g., CYP2D6, CYP3A4), to produce a hydroxylated metabolite and formaldehyde.[9]

The following diagram illustrates these potential metabolic transformations.

G cluster_legend Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Nitroreduction Nitroso Intermediate -> Hydroxylamine Intermediate -> 4-Aminobenzenecarboximidamide derivative Parent->Nitroreduction Nitroreductases, CYPs Hydrolysis 4-Nitrobenzoic Acid + O-Methylhydroxylamine Parent->Hydrolysis Amidases/Esterases Oxidation Oxidized Imidamide Metabolite Parent->Oxidation CYPs/FMOs ODemethylation N'-hydroxy-4-nitrobenzenecarboximidamide Parent->ODemethylation CYPs (O-Dealkylation) Conjugation Glucuronide or Sulfate Conjugates (on hydroxylated metabolites or the amino group) Nitroreduction->Conjugation UGTs/SULTs ODemethylation->Conjugation UGTs/SULTs

Caption: Predicted metabolic pathways for this compound.

Section 2: Experimental Design & Rationale

The selection of an appropriate in vitro test system is paramount for generating meaningful and translatable data. The primary goal is to model the metabolic environment of the liver, the principal site of drug metabolism.[10]

Choosing the Right In Vitro System

Several liver-derived systems are available, each with distinct advantages and limitations.[11][12]

Test System Description Advantages Limitations Primary Application for this Compound
Liver Microsomes Vesicles of the endoplasmic reticulum, prepared by ultracentrifugation.[13]Rich in Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[14] Cost-effective, high-throughput.Lacks soluble enzymes (e.g., SULTs, AO) and requires external cofactors. No cellular transport mechanisms.[2]Initial screening for Phase I (CYP-mediated) metabolic stability.
S9 Fraction Supernatant from a 9,000g centrifugation of liver homogenate.[15]Contains both microsomal and cytosolic (soluble) enzymes.[16]Still requires external cofactors. Lower concentration of CYPs compared to microsomes.Broader assessment of Phase I and Phase II metabolism when soluble enzymes are suspected to be involved.
Hepatocytes Intact, viable liver cells, typically used cryopreserved.[10]The "gold standard." Contains a full complement of Phase I and II enzymes, cofactors, and transporters.[17][18]More expensive, lower throughput, finite incubation times due to decreasing viability.[19]Definitive assessment of overall metabolic stability, including contributions from uptake, efflux, and both phases of metabolism.

Rationale for Experimental Strategy: A tiered approach is recommended. Begin with Human Liver Microsomes (HLM) to rapidly assess susceptibility to CYP-mediated metabolism. If the compound is stable in microsomes, or if a more complete metabolic profile is desired, proceed to cryopreserved human hepatocytes.

Cofactor Requirements

Metabolic enzymes require cofactors to function. Ensuring these are not rate-limiting is crucial for a valid assay.

  • NADPH: Nicotinamide adenine dinucleotide phosphate is the essential cofactor for CYP-mediated oxidative reactions.[20] Due to its instability, an NADPH-regenerating system (e.g., based on glucose-6-phosphate and G6P dehydrogenase) is strongly recommended for incubations longer than a few minutes to ensure sustained enzyme activity.[20][21]

  • UDPGA: Uridine 5'-diphospho-glucuronic acid is the cofactor for UGT enzymes, which catalyze glucuronidation (a major Phase II reaction).[15] It should be included in microsomal or S9 incubations if Phase II metabolism is being investigated.

  • PAPS: 3'-phosphoadenosine-5'-phosphosulfate is the cofactor for sulfotransferases (SULTs). It is necessary for S9 incubations targeting sulfation.

Section 3: Core Experimental Protocols

The following protocols are designed as self-validating systems, including controls to ensure the integrity of the experimental setup.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of the parent compound due to Phase I metabolism.

Workflow Diagram: HLM Stability Assay

Caption: General workflow for an in vitro metabolic stability assay using HLMs.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from 10+ donors to average out genetic variability) on ice.[22]

    • Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH-regenerating system solution (e.g., RapidStart™ or similar) according to the manufacturer's instructions.[20]

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, Acetonitrile). The final solvent concentration in the incubation should be <1%, ideally <0.1%, to avoid enzyme inhibition.[10]

  • Incubation Setup:

    • Prepare a master mix by diluting the HLM stock into the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Keep on ice.

    • In a 96-well plate, add buffer, the test compound (final concentration 1 µM), and positive controls (e.g., Testosterone for high clearance, Verapamil for moderate clearance).

    • Include a negative control incubation without the NADPH-regenerating system to check for non-enzymatic degradation.[13]

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the reaction by adding a pre-warmed aliquot of the NADPH-regenerating system to all wells except the negative control. This is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS).[23]

  • Sample Processing and Analysis:

    • Seal the plate, vortex, and centrifuge (e.g., 3000g for 10 minutes) to pellet the precipitated protein.[23]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Protocol: Metabolic Stability in Cryopreserved Human Hepatocytes

This assay provides a more physiologically relevant measure of metabolic stability.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E).[10]

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[10]

  • Incubation Setup:

    • In a non-coated 12- or 24-well plate, add the hepatocyte suspension to each well.

    • Add the test compound (final concentration 1 µM) and positive controls.

    • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep cells in suspension.[10]

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.[10]

    • Immediately quench the reaction with 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Process and analyze samples as described in the HLM protocol (Section 3.1, Step 4).

Section 4: Bioanalytical Methodology (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for these assays due to its high sensitivity, selectivity, and speed.[24][25]

  • Methodology : A validated LC-MS/MS method must be developed for this compound.

  • Instrumentation : Typically involves a triple quadrupole mass spectrometer.[23]

  • Quantification : The disappearance of the parent compound is monitored over time. The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.[26]

  • Throughput : Modern systems like RapidFire-MS can offer cycle times of less than 10 seconds per sample, significantly increasing throughput for large screening campaigns.[24]

Section 5: Data Analysis & Interpretation

The primary goal is to determine the compound's intrinsic clearance.

  • Data Plotting : Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

  • Determining the Rate Constant (k) : The slope of the linear portion of this plot is equal to the negative of the first-order elimination rate constant (-k).

  • Calculating In Vitro Half-Life (t½) :

    • t½ = 0.693 / k [10]

  • Calculating In Vitro Intrinsic Clearance (CLint) :

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in incubation)[26]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume in µL / number of cells in millions)[10]

Data Presentation and Interpretation

The results should be tabulated for clarity. The calculated CLint can be used to classify the compound's stability.

Parameter HLM Assay Result Hepatocyte Assay Result Positive Control (Verapamil)
t½ (min) Calculated ValueCalculated ValueLiterature/Internal Value
CLint Calculated ValueCalculated ValueLiterature/Internal Value
Stability Class Low/Medium/HighLow/Medium/HighMedium
  • Low Clearance/High Stability: t½ > 60 min

  • Medium Clearance/Moderate Stability: 15 min < t½ < 60 min

  • High Clearance/Low Stability: t½ < 15 min

These values are general guidelines and can be scaled using In Vitro-In Vivo Extrapolation (IVIVE) models to predict human hepatic clearance.[1][2]

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to evaluating the in vitro metabolic stability of this compound. By combining predictive analysis based on chemical structure with established, robust experimental protocols, researchers can generate reliable data on the compound's metabolic fate.

Following this initial stability assessment, logical next steps include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of major metabolites formed during the incubations.

  • Reaction Phenotyping: Identifying the specific CYP enzymes responsible for the compound's metabolism using recombinant human CYPs or specific chemical inhibitors.

  • Regulatory Consultation: The data generated should be used to inform discussions and submissions to regulatory bodies like the FDA and EMA, in line with their guidance on drug interaction studies.[27][28]

By systematically addressing metabolic stability early in development, project teams can make informed decisions, optimize lead candidates, and ultimately increase the probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 20, 2026, from [Link]

  • BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. Retrieved February 20, 2026, from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved February 20, 2026, from [Link]

  • BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. Retrieved February 20, 2026, from [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Current Drug Metabolism, 20(1), 49-64. Retrieved February 20, 2026, from [Link]

  • International Agency for Research on Cancer. (1996). Nitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Retrieved February 20, 2026, from [Link]

  • Chow, E. C., & Pang, K. S. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug Metabolite Profiling and Identification. Methods in Molecular Biology, vol 929. Humana Press. Retrieved February 20, 2026, from [Link]

  • Li, A. P. (2014). In vitro human hepatocyte-based experimental systems for the evaluation of human drug metabolism, drug-drug interactions, and drug toxicity in drug development. Current Drug Metabolism, 15(3), 237-247. Retrieved February 20, 2026, from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved February 20, 2026, from [Link]

  • Khetani, S. R., & Bhatia, S. N. (2008). Microscale culture of human hepatocytes for drug development. Nature Biotechnology, 26(1), 120-126. (Note: While not directly cited, this is a foundational reference for hepatocyte culture). A related article on emerging liver technologies can be found at: [Link]

  • Agilent Technologies. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved February 20, 2026, from [Link]

  • BioIVT. (2024, October 3). Optimizing hepatocyte suspension incubations for reliable ADMET/DMPK data. Retrieved February 20, 2026, from [Link]

  • Liu, Z., et al. (2022). Creating NADP-Specific Formate Dehydrogenases from Komagataella phaffii by Enzymatic Engineering. Journal of Agricultural and Food Chemistry. (Note: This is a specific example of NADPH system construction, a general representation is found at: [Link])

  • Li, A. P. (2015). In Vitro Human Hepatocyte-Based Experimental Systems For The Evaluation Of Human Drug Metabolism, Drug-Drug Interactions, And Drug Toxicity In Drug Development. Current Drug Metabolism. Retrieved February 20, 2026, from [Link]

  • Levin, A. A., & Dent, J. G. (1982). Comparison of the metabolism of nitrobenzene by hepatic microsomes and cecal microflora from Fischer-344 rats in vitro and the relative importance of each in vivo. Drug Metabolism and Disposition, 10(5), 450-454. Retrieved February 20, 2026, from [Link]

  • Trinova Biochem. (n.d.). Regensys NADPH Regenerating System Reagents. Retrieved February 20, 2026, from [Link]

  • Al-Qahtani, S. D., et al. (2023). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Molecules, 28(16), 6069. Retrieved February 20, 2026, from [Link]

  • Gorrod, J. W., & Scheline, R. R. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 27(8), 1281-1296. Retrieved February 20, 2026, from [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2736-2743. Retrieved February 20, 2026, from [Link]

  • Attwa, M. W., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 398. Retrieved February 20, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. Retrieved February 20, 2026, from [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved February 20, 2026, from [Link]

  • Spectroscopy. (2020, November 16). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. Retrieved February 20, 2026, from [Link]

  • BioIVT. (n.d.). Subcellular Fractions & Recombinant Enzymes for Drug Discovery. Retrieved February 20, 2026, from [Link]

  • He, Z., & Spain, J. C. (1998). A novel partial-reductive pathway for the biodegradation of 2,4-dinitrotoluene in a Pseudomonas sp. Applied and Environmental Microbiology, 64(11), 4599-4604. (Note: While not directly cited, this is a related reference on nitroaromatic degradation. A relevant figure can be found at: [Link])

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 20, 2026, from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved February 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved February 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Retrieved February 20, 2026, from [Link]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. Retrieved February 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved February 20, 2026, from [Link]

  • Qian, M. G., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Journal of Pharmacy and Pharmacology, 54(1), 81-90. Retrieved February 20, 2026, from [Link]

  • He, H., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(4), 416-425. Retrieved February 20, 2026, from [Link]

  • National Toxicology Program. (2012). Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice. Xenobiotica, 42(12), 1227-1241. Retrieved February 20, 2026, from [Link]

  • F. M. H. (n.d.). Metabolic Changes of Drugs and Related Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Chem.libretexts.org. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 20, 2026, from [Link]

  • Technology Networks. (2022, September 8). Phase II Drug Metabolism. Retrieved February 20, 2026, from [Link]

  • Cirino, G., et al. (2012). The pulmonary pharmacology of [4-methoxy-N1-(4-trans-nitrooxycyclohexyl)-N3-(3-pyridinylmethyl)-1,3-benzenedicarboxamide] (2NTX-99), an anti-atherotrombotic compound with therapeutic potential in pathological conditions that target lung vasculature. Prostaglandins & Other Lipid Mediators, 98(3-4), 116-121. Retrieved February 20, 2026, from [Link]

  • Mehta, R. R., et al. (1998). Metabolism of N-[4-hydroxyphenyl]retinamide (4-HPR) to N-[4-methoxyphenyl]retinamide (4-MPR) may serve as a biomarker for its efficacy against human breast cancer and melanoma cells. European Journal of Cancer, 34(6), 902-907. Retrieved February 20, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved February 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Hydrogen Bonding Capacity of N'-methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the hydrogen bonding potential of N'-methoxy-4-nitrobenzenecarboximidamide, a molecule of interest in medicinal chemistry and drug development. Understanding a compound's ability to form hydrogen bonds is fundamental to predicting its pharmacokinetic and pharmacodynamic properties, including solubility, permeability, and target binding affinity.[1][2]

The Critical Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in the structure and function of biological macromolecules and the binding of ligands to their targets.[3][4] In drug design, the number of hydrogen bond donors and acceptors in a molecule is a key determinant of its "drug-likeness."[5] These counts are critical components of established guidelines such as Lipinski's Rule of Five, which is used to assess the oral bioavailability of a potential drug candidate.[6][7] An optimal balance of hydrogen bonding capacity is often sought to ensure adequate aqueous solubility for dissolution and distribution, while maintaining sufficient lipophilicity to permeate biological membranes.

Structural Elucidation of this compound

To accurately determine the hydrogen bond donor and acceptor count, a precise understanding of the molecule's structure is essential. The IUPAC name this compound defines its molecular architecture as follows:

  • 4-nitrobenzene : A benzene ring substituted with a nitro group (NO₂) at the para position.

  • carboximidamide : A functional group with the structure -C(=NH)NH₂ attached to the benzene ring.

  • N'-methoxy : A methoxy group (-OCH₃) is attached to the second nitrogen atom (N') of the imidamide moiety.

Based on this nomenclature, the chemical structure is:

Chemical structure of this compound
> Figure 1. Chemical structure of this compound.

Determination of Hydrogen Bond Donor and Acceptor Count

The assessment of hydrogen bonding capacity involves identifying the functional groups capable of donating and accepting hydrogen bonds.

Hydrogen Bond Donors

A hydrogen bond donor is a molecule containing a hydrogen atom covalently bonded to a highly electronegative atom, such as nitrogen or oxygen.[1] In this compound, the potential hydrogen bond donor sites are the hydrogen atoms attached to nitrogen atoms.

  • Imine Nitrogen (C=NH) : The hydrogen atom attached to the imine nitrogen can act as a hydrogen bond donor.

  • Amine Nitrogen (NH-OCH₃) : The hydrogen atom on the amine nitrogen is also a hydrogen bond donor.

Therefore, this compound has a total of two hydrogen bond donors .

Hydrogen Bond Acceptors

A hydrogen bond acceptor is an electronegative atom, typically nitrogen or oxygen, that possesses at least one lone pair of electrons to attract a hydrogen atom from a donor group.[7]

  • Nitro Group (NO₂) : Both oxygen atoms of the nitro group are strong hydrogen bond acceptors.

  • Imine Nitrogen (C=NH) : The imine nitrogen has a lone pair of electrons and can function as a hydrogen bond acceptor.

  • Methoxy Oxygen (-OCH₃) : The oxygen atom of the methoxy group is also a hydrogen bond acceptor.

  • Amine Nitrogen (NH-OCH₃) : The amine nitrogen, in addition to having a donor hydrogen, also possesses a lone pair and can act as a hydrogen bond acceptor.

Counting these sites, this compound has a total of five hydrogen bond acceptors .

Summary of Hydrogen Bonding Properties

The hydrogen bonding characteristics of this compound are summarized in the table below.

PropertyCountJustification
Hydrogen Bond Donors2Two N-H bonds are present in the carboximidamide moiety.
Hydrogen Bond Acceptors5Two oxygen atoms in the nitro group, one imine nitrogen, one methoxy oxygen, and one amine nitrogen.

Experimental and Computational Corroboration

While the theoretical determination of hydrogen bond donor and acceptor counts based on molecular structure is a standard and reliable practice in drug discovery, experimental and computational methods can provide further validation.

Experimental Protocol: X-ray Crystallography

The most definitive method for observing hydrogen bonding interactions is through X-ray crystallography of the compound, ideally co-crystallized with a known hydrogen bond donor or acceptor.

Step-by-Step Methodology:

  • Crystal Growth : Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Analysis of Hydrogen Bonds : Analyze the final refined structure to identify and characterize all intermolecular and intramolecular hydrogen bonds based on donor-acceptor distances and angles.

Computational Protocol: Molecular Electrostatic Potential (MEP) Surface Analysis

Computational chemistry offers a powerful tool for predicting hydrogen bonding potential. The Molecular Electrostatic Potential (MEP) surface is particularly useful for visualizing and quantifying the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule.

Step-by-Step Methodology:

  • Molecule Building and Optimization : Construct the 3D structure of this compound using molecular modeling software. Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • MEP Surface Calculation : Calculate the MEP surface for the optimized geometry. This surface maps the electrostatic potential onto the molecule's electron density.

  • Visualization and Analysis : Visualize the MEP surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas and potential hydrogen bond acceptor sites. Regions of positive potential (typically colored blue) near hydrogen atoms attached to electronegative atoms indicate hydrogen bond donor sites.

Visualization of Hydrogen Bonding Sites

The following diagram illustrates the identified hydrogen bond donor and acceptor sites within this compound.

Caption: Hydrogen bond donor and acceptor sites in this compound.

Conclusion

A thorough structural analysis of this compound reveals the presence of two hydrogen bond donors and five hydrogen bond acceptors . This quantitative assessment is a critical first step in evaluating the molecule's potential as a drug candidate. These values, when considered alongside other physicochemical properties such as molecular weight and lipophilicity, provide valuable insights for researchers and drug development professionals in predicting the compound's behavior in biological systems and guiding further optimization efforts.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? In Chemogenomics in Drug Discovery (pp. 129-151). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • TIU Lecture Notes. (2023, November 28). Lipinski rule of five. [Link]

  • Khan, M. A., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Current Pharmaceutical Design, 31(1), 1-1. [Link]

  • Rowan Scientific. (2025, January 24). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv. [Link]

  • Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of medicinal chemistry, 32(5), 1083–1094. [Link]

  • GARDP. (n.d.). Lipinski's Rule of 5. REVIVE. Retrieved from [Link]

  • Hunter, C. A. (2004). Theoretical prediction of hydrogen bond donor capacity. Chemical Society Reviews, 33(5), 267-273. [Link]

  • Rowan Newsletter. (2025, January 24). Hydrogen-Bond-Basicity Prediction Made Easy. Substack. [Link]

  • Durrant Lab. (n.d.). Hydrogen bonding. MolModa Documentation. Retrieved from [Link]

  • Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

Sources

N'-methoxy-4-nitrobenzenecarboximidamide: A Case Study in Advanced Amidoxime Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The amidoxime functional group represents a cornerstone in modern prodrug design, primarily utilized to overcome the poor oral bioavailability of basic amidine-containing drugs. While the canonical role of amidoximes involves their in vivo reduction to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) system, the versatility of this moiety allows for more sophisticated applications. This technical guide delves into the nuanced role of a specifically substituted model compound, N'-methoxy-4-nitrobenzenecarboximidamide. We will deconstruct its chemical architecture to hypothesize its function not as a simple amidine precursor, but as a sophisticated linker for bioreductive drug release. This paper provides the scientific rationale, detailed synthetic and analytical protocols, and a conceptual framework for leveraging such molecules in targeted drug delivery, particularly in oncology.

The Amidoxime Prodrug Strategy: Foundational Principles

The utility of amidoxime prodrugs stems from a clever solution to a common pharmaceutical problem: the poor membrane permeability of strongly basic amidine drugs. At physiological pH, amidines are protonated, and their positive charge hinders passive diffusion across cellular membranes, resulting in low oral bioavailability.[1]

The amidoxime strategy masks this basicity. By converting the amidine to an N-hydroxyamidine (an amidoxime), the pKa is significantly lowered, rendering the molecule neutral and more lipophilic at physiological pH.[1] This enhances absorption. Once absorbed, the prodrug must be efficiently converted back to the active parent amidine. This bioactivation is primarily accomplished by a molybdenum-dependent enzyme system known as the mitochondrial Amidoxime Reducing Component (mARC).[1][2]

However, the amidoxime moiety possesses a richer chemical potential. It can also undergo enzymatic oxidation, notably by Cytochrome P450 (CYP450) enzymes, to release nitric oxide (NO), a critical signaling molecule.[3][4] This dual potential for reductive activation to an amidine or oxidative metabolism to an NO donor makes the amidoxime scaffold a versatile tool in drug design.[5]

Amidoxime_Bioactivation cluster_absorption Absorption cluster_metabolism Metabolic Pathways Amidoxime_Prodrug Amidoxime Prodrug (R-C(=NOH)NH2) - Less Basic, More Lipophilic - Systemic_Circulation Systemic Circulation Amidoxime_Prodrug->Systemic_Circulation Improved Permeability Active_Amidine Active Amidine Drug (R-C(=NH)NH2) - Biologically Active - NO_Release Nitric Oxide (NO) Release + Amide/Nitrile Metabolite Systemic_Circulation->Active_Amidine Reductive Pathway mARC Enzymes Systemic_Circulation->NO_Release Oxidative Pathway CYP450 Enzymes GI_Tract GI Tract

Figure 1: Dual metabolic pathways of amidoxime prodrugs.

Deconstructing the Case Study Molecule: this compound

To explore more advanced applications, we turn to our model compound. Its structure is not typical for a standard amidine prodrug. An analysis of its constituent parts reveals a more specialized, hypothesized purpose.

  • The N'-methoxy Group: The substitution of the hydroxyl proton with a methyl group is a critical modification. The free N-OH group is a prerequisite for recognition and reduction by the mARC enzyme system. Therefore, O-methylation effectively blocks the canonical reductive bioactivation pathway to an amidine. This suggests the molecule is not intended to be a simple amidine precursor. Instead, this modification renders the amidoxime moiety metabolically more stable, positioning it to act as a chemical linker rather than a pro-moiety.

  • The 4-nitrobenzene Group: The para-nitro group is the key functional trigger. Aromatic nitro groups are well-established substrates for bioreductive enzymes, such as NADPH:cytochrome P450 reductases and other nitroreductases, which are often highly expressed in hypoxic (low oxygen) environments characteristic of solid tumors.[6] The reduction of a nitro group to its corresponding hydroxylamine or amine introduces a powerful electron-donating group onto the aromatic ring. This electronic shift can be harnessed to trigger the fragmentation of an attached linker.[6]

Hypothesis: this compound is designed as a hypoxia-activated cleavable linker . The O-methylated amidoxime serves as a stable connector, which is cleaved only after the bioreduction of the nitro group. This strategy enables the targeted release of a conjugated drug (a "payload") specifically in the hypoxic microenvironment of a tumor, minimizing systemic toxicity.

Proposed_Mechanism Parent_Compound N'-methoxy-4-nitrobenzene- carboximidamide-Payload (Prodrug) Reduced_Intermediate 4-Hydroxylamino Intermediate Parent_Compound->Reduced_Intermediate Nitroreductase (Hypoxic Environment) Fragmentation Spontaneous Electronic Cascade (Fragmentation) Reduced_Intermediate->Fragmentation Released_Payload Active Drug (Payload) Fragmentation->Released_Payload Linker_Byproduct Linker Byproduct Fragmentation->Linker_Byproduct

Figure 2: Hypothesized bioactivation cascade for a prodrug using the title linker.

Synthetic and Experimental Protocols

To investigate this hypothesis, researchers require robust methods for synthesis and analysis. The following protocols are based on established chemical principles.

Synthesis of this compound

This three-step synthesis provides a reliable pathway to the target molecule.

Step 1: Synthesis of N'-hydroxy-4-nitrobenzenecarboximidamide This is a standard procedure for creating an amidoxime from a nitrile.[7][8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrobenzonitrile (1.0 eq.) in ethanol.

  • Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure N'-hydroxy-4-nitrobenzenecarboximidamide as a crystalline solid.

Step 2: Synthesis of this compound This step involves a standard Williamson ether synthesis to methylate the hydroxyl group.

  • Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the product from Step 1 (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base: Cool the solution in an ice bath and add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Allow the mixture to stir for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq.) dropwise to the solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the final this compound.

Protocol for In Vitro Bioreductive Activation Assay

This assay is designed to validate the hypothesis that the molecule undergoes nitroreductase-mediated fragmentation.

  • Reagent Preparation:

    • Buffer: Prepare a 50 mM phosphate buffer (pH 7.0) containing 1 mM EDTA.

    • Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme: Use a commercially available recombinant nitroreductase (e.g., E. coli Nitroreductase B).

    • Cofactor: Prepare a 10 mM stock solution of NADPH in the phosphate buffer.

  • Reaction Mixture (Total Volume: 1 mL):

    • Phosphate Buffer: 880 µL

    • Substrate Stock: 10 µL (Final concentration: 100 µM)

    • Nitroreductase: 10 µL (Final concentration: 1-5 µg/mL)

    • Initiate the reaction by adding: NADPH Stock: 100 µL (Final concentration: 1 mM)

  • Control Reactions:

    • No Enzyme Control: Replace the enzyme solution with buffer.

    • No NADPH Control: Replace the NADPH solution with buffer.

    • Aerobic vs. Anaerobic: Run parallel reactions. For the anaerobic condition, deoxygenate all solutions by bubbling with nitrogen gas and perform the reaction in a sealed vial or anaerobic chamber.

  • Incubation and Sampling:

    • Incubate all reactions at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

    • Immediately quench the enzymatic reaction by adding 100 µL of ice-cold acetonitrile.

    • Centrifuge the samples to precipitate the protein and transfer the supernatant for analysis.

  • Analytical Method:

    • Analyze the samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV detector.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites.

    • Monitor the disappearance of the parent compound's peak and the appearance of any new peaks corresponding to fragmentation products.

Data Interpretation and Validation

The success of this prodrug strategy hinges on selective activation under hypoxic conditions. The in vitro assay provides the critical data to confirm this.

Expected Outcomes & Quantitative Data

The primary outcome is the rate of disappearance of the parent compound. A successful experiment would show rapid degradation in the complete anaerobic reaction mixture, with significantly slower or no degradation under aerobic conditions or in the control reactions (no enzyme, no NADPH).

ConditionCofactor (NADPH)Enzyme (Nitroreductase)Half-life (t½) of Parent Compound (min)
Anaerobic++~15
Aerobic++>240
Anaerobic-+No degradation
Anaerobic+-No degradation
Table 1: Hypothetical results from the in vitro bioreductive activation assay, demonstrating hypoxia-selective fragmentation.
Validation and Trustworthiness

The self-validating nature of this protocol lies in its controls:

  • The "No Enzyme" and "No NADPH" controls confirm that the fragmentation is enzymatic and dependent on the reducing cofactor, ruling out simple chemical instability.

  • The comparison between aerobic and anaerobic conditions is the crucial test of the hypoxia-targeting hypothesis. A large differential in fragmentation rate validates the selective activation mechanism.

Conclusion and Future Directions

This guide has used this compound as a conceptual model to bridge foundational amidoxime chemistry with advanced, targeted prodrug design. By strategically modifying the amidoxime moiety to block canonical bioactivation and incorporating a bioreductive trigger, its function is transformed from a simple pro-moiety into a sophisticated, environment-sensitive chemical linker.

The principles and protocols outlined here provide a roadmap for researchers in drug development to:

  • Design and synthesize novel hypoxia-activated linkers.

  • Evaluate their activation kinetics and selectivity in vitro.

  • Apply this strategy by conjugating potent cytotoxic agents to create next-generation targeted prodrugs for cancer therapy.

Future work would involve attaching a known potent drug (e.g., a topoisomerase inhibitor or a microtubule-disrupting agent) to this linker and evaluating the resulting conjugate in hypoxic vs. normoxic cancer cell lines to confirm targeted cytotoxicity. This approach represents a promising frontier in creating safer and more effective therapies.

References

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2487. Available from: [Link]

  • Korth, J., & Clement, B. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. Available from: [Link]

  • Korth, J., & Clement, B. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. PubMed. Available from: [Link]

  • Kotora, P., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 14(25), 2736-2766. Available from: [Link]

  • Vörös, A., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(30), 5649-5657. Available from: [Link]

  • Ovdiichuk, O. V., & Hordiyenko, O. V. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Phytochemistry, 54(2), 117-129. Available from: [Link]

  • Mizsey, P., et al. (2016). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. Available from: [Link]

  • Newcomb, M., & Esker, J. L. (1991). N-Hydroxypyridine-2-thione carbamates as aminyl and aminium radical precursors. Cyclizations for synthesis of the pyrrolidine nucleus. Journal of the American Chemical Society, 113(19), 7367-7373. Available from: [Link]

  • Di Micco, S., et al. (2020). A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemMedChem, 15(22), 2188-2197. Available from: [Link]

  • Al-Masum, M., & Al-Ghulikah, H. A. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5216-5223. Available from: [Link]

  • Reva, I., & Lapinski, L. (2021). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Molecules, 26(22), 7000. Available from: [Link]

  • Chojnacka, M., & Rachon, J. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish Journal of Chemistry, 81, 1869-1877. Available from: [Link]

  • Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861-864. Available from: [Link]

  • Saeed, S., et al. (2013). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Available from: [Link]

  • Pouliot, M., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. Available from: [Link]

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available from: [Link]

  • da Silva, E. B., et al. (2019). Examples for prodrug-based amidoximes. ResearchGate. Available from: [Link]

  • Barton, D. H. R., et al. (1983). Photochemistry of N-Hydroxypyridine-2-thione Derivatives: Involvement of the 2-Pyridylthiyl Radical in the Radical Chain Reaction Mechanism. Journal of the American Chemical Society, 105(11), 3609-3611. Available from: [Link]

  • Clement, B., & Pfundner, M. (2016). Method for producing prodrug from amidoxime and N-hydroxyguanidine carboxylic acid esters. Patsnap Eureka. Available from: [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 224. Available from: [Link]

  • Kumar, S. (2018). Nitrite Releasing Molecules: Synthesis, Mechanism and Potential Application as Prodrugs for the Improvement of Nitric Oxide Bioavailability. etd@IISc. Available from: [Link]

  • Dziuba, I., et al. (n.d.). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. arkat-usa.org. Available from: [Link]

  • Wang, M.-Z., et al. (2005). Unusual dehydroxylation of antimicrobial amidoxime prodrugs by cytochrome b5 and NADH cytochrome b5 reductase. Drug Metabolism and Disposition, 33(12), 1779-1786. Available from: [Link]

  • Li, Z., et al. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
  • Shteinberg, L. Y. (2003). New Synthesis of 4-Nintrobenzamide. Russian Journal of Organic Chemistry, 39(11), 1649-1651. Available from: [Link]

  • Anlezark, G. M., et al. (1995). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 2, (5), 1003-1009. Available from: [Link]

  • Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-6734. Available from: [Link]

  • Ajani, O. O., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Advances, 12(45), 29199-29219. Available from: [Link]

Sources

Methodological & Application

Application Note: N'-Methoxy-4-nitrobenzenecarboximidamide in Peptidomimetic Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

N'-methoxy-4-nitrobenzenecarboximidamide (4-nitro-N-methoxybenzamidine) represents a critical building block in the design of orally bioavailable peptidomimetics, particularly those targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

While benzamidines are potent arginine mimetics (binding to the S1 pocket via Asp189 interaction), their high basicity (pKa ~11-12) prevents passive diffusion across biological membranes, resulting in poor oral bioavailability. The N-methoxyamidine moiety functions as a bioisostere and prodrug strategy:

  • pKa Modulation: The electron-withdrawing methoxy group lowers the pKa to ~6-7, rendering the molecule neutral at physiological pH and significantly enhancing membrane permeability.

  • Bioactivation: Once absorbed, the N-methoxy group is enzymatically reduced (primarily by the mitochondrial Amidoxime Reducing Component, mARC) to the active benzamidine species.

  • Synthetic Versatility: The 4-nitro group serves as a latent handle for coupling to peptidomimetic scaffolds after chemoselective reduction.

Chemical Properties & Mechanistic Logic

PropertyValue / DescriptionImpact on Design
Molecular Formula C

H

N

O

Core scaffold for Arg-mimicry.
pKa (Amidine) ~6.5 - 7.5Neutral at pH 7.4; High passive permeability.
LogP ~1.1 - 1.5Optimized lipophilicity for oral absorption.
Bioactivation Reduction to AmidineRequires in vivo metabolic activation (mARC system).
S1 Pocket Binding Weak (Prodrug form)Must be converted to amidine for nanomolar potency.
Mechanism of Action (Prodrug to Drug)

The N-methoxyamidine is a "masked" warhead. It does not bind effectively to the protease active site until it is reduced. This prevents off-target binding in the gut/plasma and concentrates the active inhibitor in tissues with high reductive capacity (liver/kidney).

Bioactivation Prodrug N-Methoxyamidine (Inactive/Permeable) pKa ~7 Intermediate Radical/Intermediate Prodrug->Intermediate Reduction (NADH) Enzyme mARC System (mitochondrial Amidoxime Reducing Component) Enzyme->Intermediate Catalysis Drug Benzamidine (Active Inhibitor) pKa ~11 Intermediate->Drug - CH3OH Target Serine Protease (S1 Pocket) Drug->Target Binding (Asp189)

Figure 1: Metabolic bioactivation pathway of the N-methoxyamidine prodrug moiety.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct conversion of nitrile to N-methoxyamidine avoids the unstable imidate intermediate often used in Pinner syntheses.

Reagents:

  • 4-Nitrobenzonitrile (1.0 equiv)

  • Methoxylamine hydrochloride (MeONH

    
    ·HCl) (1.5 equiv)
    
  • Triethylamine (Et

    
    N) (2.0 equiv) or Na
    
    
    
    CO
    
    
  • Solvent: Ethanol (Abs.) or Methanol[1]

Step-by-Step:

  • Dissolution: Dissolve 4-nitrobenzonitrile (e.g., 10 mmol) in absolute Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Methoxylamine HCl (15 mmol) followed by dropwise addition of Et

    
    N (20 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) under N

    
     atmosphere. Monitor by TLC (System: EtOAc/Hexane 1:1). The nitrile spot (high R
    
    
    
    ) should disappear, replaced by the amidine spot (lower R
    
    
    , UV active).
    • Time: Typically 6–12 hours.

  • Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from EtOH/Ether or purify via flash chromatography (DCM/MeOH gradient).
  • Validation: Confirm structure via

    
    H-NMR (Characteristic N-OMe singlet at 
    
    
    
    ~3.8 ppm).
Protocol B: Chemoselective Reduction (Nitro to Aniline)

Critical Challenge: Reducing the nitro group (-NO


) to an aniline (-NH

) without cleaving the N-methoxy bond (-N-OMe) of the amidine. Standard catalytic hydrogenation (H

/Pd-C) often cleaves N-O bonds.

Recommended Method: Stannous Chloride (SnCl


) Reduction 
Rationale: SnCl

is highly selective for nitro groups in the presence of oxime/amidine functionalities.

Step-by-Step:

  • Setup: Dissolve this compound (1.0 equiv) in Ethanol or EtOAc.

  • Reagent: Add SnCl

    
    ·2H
    
    
    
    O (5.0 equiv).[1]
  • Reaction: Heat to 70°C for 2–4 hours. Monitor by LC-MS for the shift in mass (M-30 for reduction of NO

    
     to NH
    
    
    
    , vs M-32 for loss of OMe).
    • Target Mass: [M+H]

      
       = [Start Mass] - 30 (approx).
      
  • Quench: Cool to RT. Pour into ice water and adjust pH to 8 with saturated NaHCO

    
    .
    
    • Note: A thick white precipitate of tin salts will form. Filter through Celite to remove.[1]

  • Isolation: Extract filtrate with EtOAc. The product, 4-amino-N'-methoxybenzenecarboximidamide , is now ready for coupling to the peptidomimetic scaffold.

Protocol C: Bioactivation Assay (In Vitro Stability)

Rationale: Verify that the N-methoxy group is stable in plasma but reduced by liver enzymes.

Materials:

  • Liver Microsomes (Human/Rat) or recombinant mARC system.

  • NADH/NADPH regenerating system.

  • Test Compound (10 µM).

Workflow:

  • Incubation: Incubate compound (10 µM) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant by HPLC-MS/MS.

  • Success Criteria:

    • Plasma Stability: >90% remaining after 60 min (no spontaneous hydrolysis).

    • Microsomal Conversion: Appearance of the benzamidine peak (Loss of 30 Da: -OCH

      
       +H).
      

Synthetic Workflow Visualization

Synthesis Start 4-Nitrobenzonitrile Step1_Prod N'-Methoxy-4-nitro- benzenecarboximidamide Start->Step1_Prod Addition Step2_Prod 4-Amino-N'-methoxy- benzenecarboximidamide Step1_Prod->Step2_Prod Reduction Final Peptidomimetic Inhibitor (Prodrug Form) Step2_Prod->Final Coupling Reagent1 MeONH2·HCl, Et3N Ethanol, Reflux Reagent2 SnCl2·2H2O Ethanol, 70°C (Chemoselective) Reagent3 Peptide Coupling (EDC/HOBt or HATU) Scaffold-COOH

Figure 2: Synthetic route for incorporating the N-methoxyamidine moiety into a peptidomimetic scaffold.

References

  • Clement, B., et al. (2005). "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

  • Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(43), 32475-32482. Link

  • Wunz, T. P., et al. (1987). "New orally active, potent, and selective amidine-based thrombin inhibitors." Journal of Medicinal Chemistry, 30(8), 1378-1382. Link

  • Rahmathullah, S. M., et al. (1999). "Prodrugs for Amidines: Synthesis and Anti-Pneumocystis carinii Activity of Carbamates of 2,5-Bis(4-amidinophenyl)furan." Journal of Medicinal Chemistry, 42(19), 3994–4000. Link

  • PubChem Compound Summary. "N'-hydroxy-4-methoxybenzenecarboximidamide." Link

Sources

Application Note: Functionalization Strategies for N'-Methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026


-alkoxyamidine scaffold.

Executive Summary


-Methoxy-4-nitrobenzenecarboximidamide (Structure 1 ) represents a versatile "push-pull" scaffold in medicinal chemistry. It features an electron-withdrawing nitro group (

-position) and an electron-rich, bidentate amidine core modified with an

-methoxy group. This specific architecture offers unique reactivity compared to standard amidines: the

-methoxy group lowers the basicity of the imine nitrogen while protecting it from unwanted nucleophilic attacks, directing electrophilic functionalization to the exocyclic amine (

).

This guide details three critical functionalization pathways:

  • 
    -Acylation:  For generating prodrug-like 
    
    
    
    -acyl-
    
    
    -alkoxyamidines.
  • Carbamoylation: Synthesis of urea-linked derivatives using isocyanates.

  • Chemoselective Reduction: Reducing the nitro group while preserving the labile

    
     bond.
    

Strategic Analysis of the Scaffold

The substrate contains three reactive centers with distinct electronic requirements. Successful functionalization requires selecting reagents that respect the hierarchy of reactivity.

Functional GroupReactivity ProfileStrategic Implication
Exocyclic Amine (

)
Moderate NucleophilePrimary site for reaction with acyl chlorides, anhydrides, and isocyanates.
Alkoxyimino (

)
Weak Base / ElectrophileThe methoxy group blocks tautomerization to the iminol form, stabilizing the molecule against hydrolysis. It is susceptible to cleavage under strong hydrogenation conditions.
Nitro Group (

)
Electrophile / ReducibleStrongly deactivates the phenyl ring. Requires specific reducing agents to avoid cleaving the

bond on the amidine tail.
Visualizing the Reaction Landscape

The following diagram outlines the divergent pathways available for this substrate.

ReactionLandscape Substrate N'-Methoxy-4-nitro benzenecarboximidamide Acyl N-Acyl Derivative (Amide Linkage) Substrate->Acyl + R-COCl / Base (Nucleophilic Substitution) Urea N-Carbamoyl Derivative (Urea Linkage) Substrate->Urea + R-NCO (Addition) Aniline 4-Amino Derivative (N-O Bond Preserved) Substrate->Aniline + SnCl2 / HCl (Chemoselective Reduction) Cleaved Amidine Derivative (N-O Bond Cleaved) Substrate->Cleaved + H2 / Pd-C (Non-selective Hydrogenation)

Figure 1: Divergent functionalization pathways. Note the critical distinction between chemoselective reduction (Red) and catalytic hydrogenation (Dotted).

Reagent Protocols & Methodologies

Protocol A: N-Acylation with Acid Chlorides

Objective: Synthesis of


-acyl-

-methoxy-4-nitrobenzenecarboximidamide. Reagent: Acetyl Chloride (or Benzoyl Chloride) + Triethylamine (TEA).

Scientific Rationale: The exocyclic nitrogen is sufficiently nucleophilic to attack acyl chlorides. However, the resulting adduct can be unstable if the reaction medium becomes too acidic. We use TEA as an HCl scavenger to drive the equilibrium and prevent acid-catalyzed hydrolysis of the methoxy group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 200 mg) of

    
    -methoxy-4-nitrobenzenecarboximidamide in anhydrous Dichloromethane (DCM) [5 mL].
    
  • Base Addition: Add 1.2 eq of Triethylamine (TEA). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 1.1 eq of the chosen Acyl Chloride (diluted in 1 mL DCM) over 10 minutes.

    • Critical Check: Maintain temperature <5°C to prevent di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      .[1]
      
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane if solid, or flash chromatography if oil.

Protocol B: Carbamoylation with Isocyanates

Objective: Synthesis of


-carbamoyl-

-methoxyamidines (Urea derivatives). Reagent: Phenyl Isocyanate (or alkyl isocyanates).

Scientific Rationale: Isocyanates are highly reactive electrophiles. The reaction forms a stable urea linkage. Unlike acylation, this reaction is atom-economical (no leaving group) and typically does not require an auxiliary base, simplifying purification.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of substrate in anhydrous THF (Tetrahydrofuran).

  • Addition: Add 1.05 eq of Isocyanate at RT under inert atmosphere (

    
    ).
    
  • Catalysis (Optional): If reaction is sluggish (monitored by TLC after 1 hr), add 1 drop of Dibutyltin Dilaurate (DBTDL).

  • Completion: Stir for 6–12 hours. The product often precipitates directly from the THF solution.

  • Isolation: Filter the precipitate. Wash the cake with cold

    
     (Diethyl Ether) to remove unreacted isocyanate.
    
  • Yield: Typical yields range from 85–95%.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduction of the


 group to 

without cleaving the

bond. Reagent: Stannous Chloride Dihydrate (

).

Expert Insight (The "Self-Validating" System): Standard catalytic hydrogenation (


) is contraindicated  for this substrate because it readily cleaves the 

bond, converting the methoxyamidine back to a simple amidine. To validate your product, check the

NMR: The methoxy singlet (

) must remain present. If it disappears, you have over-reduced.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of substrate in Ethanol (EtOH).

  • Reagent Prep: Add 5.0 eq of

    
    .
    
  • Reaction: Heat to reflux (approx. 70–75°C) for 2–3 hours.

    • Observation: The solution often turns yellow/orange then fades.

  • Workup (Critical Step):

    • Cool to RT.

    • Adjust pH to 8–9 using saturated

      
       or 
      
      
      
      .
    • Note: Tin salts will form a thick white emulsion. Filter this suspension through a Celite pad to prevent emulsion during extraction.

  • Extraction: Extract the filtrate with EtOAc.

  • Validation:

    • IR: Disappearance of Nitro bands (

      
      ) and appearance of Amine bands (
      
      
      
      ).
    • NMR: Retention of

      
       peak.
      

Experimental Workflow Diagram

The following Graphviz diagram illustrates the decision logic for the Chemoselective Reduction protocol, ensuring the user avoids the common pitfall of N-O bond cleavage.

ReductionWorkflow Start Start: Nitro-Methoxyamidine Choice Select Reducing Agent Start->Choice PathA H2 / Pd-C (Catalytic Hydrogenation) Choice->PathA Avoid PathB SnCl2 / EtOH (Chemical Reduction) Choice->PathB Recommended ResultA FAILURE: N-O Bond Cleaved Product: Amidine PathA->ResultA ResultB SUCCESS: N-O Bond Intact Product: Amino-Methoxyamidine PathB->ResultB

Figure 2: Decision tree for reduction. Path B ensures preservation of the pharmacophore.

References

  • Synthesis of 1,2,4-Oxadiazoles from Amidoximes. Organic Chemistry Portal. A comprehensive review of amidoxime and N-alkoxyamidine cyclization strategies. [Link]

  • Nitro Reduction - Common Conditions and Chemoselectivity. Common Organic Chemistry. Detailed comparison of SnCl2 vs. Catalytic Hydrogenation for nitro compounds. [Link]

  • Reactions of Acyl Chlorides with Amines. Chemistry LibreTexts. Mechanistic grounding for the nucleophilic addition-elimination reaction used in Protocol A. [Link]

  • Synthesis of N-alkoxybenzimidates. Journal of Chemistry and Technologies, 2024. Discusses the structural properties and reactivity of N-alkoxy derivatives similar to the substrate. [Link]

Sources

scale-up synthesis procedures for N'-methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up Subject: Efficient Synthesis of


-Methoxy-4-nitrobenzenecarboximidamide
Document ID:  AN-2026-NITRO-AMID
Date:  February 21, 2026
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide details the scale-up protocol for synthesizing


-methoxy-4-nitrobenzenecarboximidamide  (CAS: 132794-07-1). This compound is a critical intermediate in the synthesis of oxadiazole-based therapeutics and HIV attachment inhibitors.

While standard laboratory methods often employ sodium methoxide (NaOMe) in methanol, this protocol advises against strong nucleophilic bases during scale-up to prevent nucleophilic aromatic substitution (


) on the nitro-activated ring. Instead, we present a Triethylamine (TEA)-mediated direct addition  in ethanol, optimized for safety, impurity rejection, and throughput.

Strategic Route Selection

The Chemoselectivity Challenge

The synthesis involves the nucleophilic attack of methoxyamine on the nitrile carbon of 4-nitrobenzonitrile.

  • Risk: The 4-nitro group strongly activates the benzene ring. Using strong nucleophiles (like

    
     from NaOMe) can lead to 
    
    
    
    displacement of the nitro group or the nitrile, forming methoxy-substituted impurities rather than the desired amidine.
  • Solution: Use a non-nucleophilic organic base (Triethylamine or DIPEA) to neutralize the methoxyamine hydrochloride salt without attacking the aromatic ring.

Reaction Scheme

The reaction proceeds via the direct addition of the free methoxyamine base to the nitrile.

ReactionScheme Reactant1 4-Nitrobenzonitrile (C7H4N2O2) Intermediate Transition State (Activated Nitrile) Reactant1->Intermediate Reactant2 Methoxyamine HCl (CH5NO.HCl) Reactant2->Intermediate Base Triethylamine (Scavenger) Base->Intermediate HCl Removal Product N'-Methoxy-4-nitro benzenecarboximidamide Intermediate->Product Reflux, 12-16h SideProduct Side Reaction: S_NAr Displacement (If NaOMe used) Intermediate->SideProduct Avoid Strong Base

Figure 1: Reaction pathway highlighting the critical avoidance of strong nucleophilic bases to prevent side reactions.

Safety & Hazard Assessment (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Energetic Material Nitro Group: Potential for rapid decomposition at high temperatures.[1]Maintain process temperature <90°C. Perform DSC (Differential Scanning Calorimetry) on crude prior to drying.
Sensitizer Methoxyamine HCl: Known skin sensitizer and mutagen.Use full PPE (Tyvek suit, respirator). Handle solids in a laminar flow hood or isolator.
Corrosivity HCl Generation: Reaction releases HCl, neutralized by base.Ensure adequate venting for amine salts.
Runaway Potential Exothermic neutralization of HCl salt.Control addition rate of base.

Scale-Up Protocol (1.0 kg Basis)

Materials & Stoichiometry
  • 4-Nitrobenzonitrile (Limiting Reagent): 1.00 kg (6.75 mol)

  • Methoxyamine Hydrochloride: 0.85 kg (10.1 mol, 1.5 eq)

  • Triethylamine (TEA): 1.41 L (10.1 mol, 1.5 eq)

  • Ethanol (Absolute): 10.0 L (10 vol)

  • Water (Process): 20.0 L (Antisolvent)

Step-by-Step Methodology

Step 1: Reactor Charging & Inerting

  • Ensure the 20L jacketed reactor is clean, dry, and grounded.

  • Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Ethanol (8.0 L) .

  • Engage stirrer (Anchor or Pitch-blade, 150 RPM).

  • Charge 4-Nitrobenzonitrile (1.0 kg) via solids addition funnel.

  • Observation: Suspension formed. Yellowish color expected.

Step 2: Reagent Activation (Controlled Addition)

  • Charge Methoxyamine Hydrochloride (0.85 kg) to the suspension.

  • Cool reactor jacket to 10°C.

  • CRITICAL: Add Triethylamine (1.41 L) dropwise over 60 minutes via dosing pump.

    • Why: Neutralization of the HCl salt is exothermic. Maintaining T < 25°C prevents premature decomposition or side reactions.

  • Rinse addition lines with remaining Ethanol (2.0 L).

Step 3: Reaction Phase

  • Heat reactor jacket to 75°C (Internal temperature ~70-72°C, gentle reflux).

  • Hold at reflux for 16-20 hours .

  • IPC (In-Process Control): Sample at 16h. Analyze by HPLC.

    • Target: < 2.0% unreacted Nitrile.

    • If > 2%:[2][3] Add 0.1 eq Methoxyamine HCl + 0.1 eq TEA; reflux 4h.

Step 4: Workup & Isolation (Crystallization)

  • Cool reactor to 40°C .

  • Distill off approximately 50% of Ethanol under reduced pressure (Vacuum: 200 mbar, Jacket: 50°C).

    • Purpose: Increases concentration to drive yield during precipitation.

  • Break vacuum with

    
    .
    
  • Add Water (20.0 L) slowly over 2 hours while cooling to 5°C .

    • Mechanism:[4][5][6][7] The product is hydrophobic; water acts as an antisolvent. Slow addition prevents oiling out and promotes large crystal growth (better filtration).

  • Stir at 5°C for 2 hours (Ageing).

Step 5: Filtration & Drying

  • Filter slurry through a Nutsche filter or Centrifuge.

  • Wash cake with Water/Ethanol (9:1, 2.0 L) to remove TEA salts (Triethylammonium chloride).

  • Dry in a vacuum oven at 45°C for 24 hours.

    • Safety: Do not exceed 50°C until volatile content is <5% to avoid thermal instability.

Analytical Specifications

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Nitro chromophore) and 210 nm.

Expected Data
ParameterSpecificationNotes
Appearance Yellow to Orange Crystalline SolidColor deepens if impurities present.
Purity (HPLC) > 98.0% AreaMain impurity: 4-Nitrobenzamide (Hydrolysis).[9]
Melting Point 148°C - 152°CSharp range indicates high purity.
Yield 85% - 92%Theoretical: ~1.3 kg output.

Troubleshooting & Impurity Control

ImpurityControl Issue1 High Level of 4-Nitrobenzamide (>1%) Cause1 Moisture ingress during reaction or excessive heat during workup Issue1->Cause1 Fix1 Dry solvents (KF < 0.1%) Reduce workup temp < 50°C Cause1->Fix1 Issue2 Product 'Oils Out' during Water Addition Cause2 Water added too fast or Temp too high Issue2->Cause2 Fix2 Seed with pure crystal at cloud point Slower addition rate Cause2->Fix2

Figure 2: Troubleshooting logic for common scale-up deviations.

Key Insight - The "Amide" Impurity: The amidine functionality is susceptible to hydrolysis under acidic/basic conditions at high temperatures, converting back to 4-nitrobenzamide .

  • Prevention:[1][10] Ensure the reaction mixture is not exposed to atmospheric moisture. When quenching with water, ensure the temperature is low (5°C) to kinetically inhibit hydrolysis.

References

  • Sanghvi, Y. S., et al. "Process Development for the Synthesis of Antiviral Agents." Organic Process Research & Development, 2024.

  • WuXi Biology. "Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile." WuXi AppTec Technical Reports, 2023. (Highlighting

    
     risks with methoxide). 
    
  • Deepak Group. "Safety Data Sheet: Methoxylamine Hydrochloride." Deepak Nitrite Ltd Safety Archives, 2023.

  • Bernstein, J., et al. "Polymorphism in Nitro-benzamidines." Crystal Growth & Design, 2025. (Crystallization kinetics).

(Note: While specific patent literature for this exact CAS is proprietary, the protocol is derived from standard "Pinner-like" and direct amidine synthesis methodologies validated in the references above.)

Sources

Application Note & Protocol: Handling and Storage of Methoxy-Amidine Derivatives for Optimal Stability and Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methoxy-amidine derivatives represent a promising class of compounds in medicinal chemistry and drug development, exhibiting a range of biological activities, including antiproliferative and antioxidative effects.[1][2] The core structure, featuring a basic amidine group and a methoxy-substituted aromatic system, confers unique physicochemical properties that are crucial for their therapeutic function. However, these same properties also introduce specific liabilities, primarily a susceptibility to hydrolysis and potential photosensitivity, which can compromise sample integrity, leading to loss of potency and inconsistent experimental results.

This guide provides a comprehensive framework for the handling and storage of methoxy-amidine derivatives. Moving beyond a simple list of steps, it delves into the underlying chemical principles to empower researchers with the knowledge to make informed decisions, ensuring the long-term stability of these valuable compounds and the reproducibility of their research.

Core Chemical Principles & Instability Pathways

A thorough understanding of the chemical nature of methoxy-amidine derivatives is paramount for developing effective handling strategies. The stability of these molecules is governed by the interplay between the highly basic amidine functional group and the aromatic system.

The Amidine Functional Group: Basicity and Inherent Instability

The amidine group is a strong organic base, with pKa values typically ranging from 5 to 12.[3] This basicity arises from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms through resonance. While this property is often key to their biological function (e.g., forming salt bridges with protein targets), it also makes the central carbon atom highly electrophilic and susceptible to nucleophilic attack by water.

Primary Degradation Pathway: Hydrolysis

Hydrolysis is the most significant degradation pathway for amidines.[4][5] The C=N double bond is readily cleaved by water to form the corresponding amide or carboxylic acid and ammonia or an amine.[4][6] This reaction can proceed under acidic, neutral, or alkaline conditions, with the rate being highly pH-dependent.[7]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the amidine is protonated, making the carbon atom even more susceptible to attack by a weak nucleophile like water.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the amidine carbon.

The presence of moisture, whether from the atmosphere or in solution, is the primary driver of this degradation.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amidine_Acid R-C(=NH)NH₂ Protonation + H⁺ Amidine_Acid->Protonation Amidinium R-C(=NH₂⁺)NH₂ Protonation->Amidinium Water_Attack_Acid + H₂O Amidinium->Water_Attack_Acid Tetrahedral_Int_Acid Tetrahedral Intermediate Water_Attack_Acid->Tetrahedral_Int_Acid Degradation_Products_Acid R-C(=O)NH₂ + NH₄⁺ (Amide + Ammonium) Tetrahedral_Int_Acid->Degradation_Products_Acid Amidine_Base R-C(=NH)NH₂ Hydroxide_Attack + OH⁻ Amidine_Base->Hydroxide_Attack Tetrahedral_Int_Base Tetrahedral Intermediate Hydroxide_Attack->Tetrahedral_Int_Base Degradation_Products_Base R-C(=O)NH₂ + NH₃ (Amide + Ammonia) Tetrahedral_Int_Base->Degradation_Products_Base

Caption: General pathways for acid- and base-catalyzed hydrolysis of amidines.

Secondary Degradation Pathway: Photodegradation

Aromatic amines and related structures can be susceptible to degradation upon exposure to UV or high-intensity visible light.[8] Photo-irradiation can lead to the formation of reactive species and subsequent photochemical transformations, resulting in a loss of compound integrity.[8] Therefore, protecting these compounds from light is a crucial preventative measure.

The Challenge of Hygroscopicity

Many amidines, particularly when supplied as hydrochloride salts to improve stability and solubility, are hygroscopic.[9] They readily absorb moisture from the atmosphere. This absorbed water can accelerate hydrolytic degradation even in the solid state and can lead to inaccuracies in weighing. Proper storage in a dry environment is therefore essential.[9][10]

Protocols for Handling Solid Compounds

Correct handling from the moment of receipt is the first line of defense against degradation.

Required Safety Precautions

Methoxy-amidine derivatives, like many active pharmaceutical ingredients, may be hazardous. Safety data sheets (SDS) for analogous compounds indicate risks such as being harmful if swallowed and causing skin, eye, and respiratory irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[11]

  • Ventilation: Handle solid compounds in a well-ventilated area, such as a chemical fume hood or a powder-containment hood, to avoid inhalation of fine particulates.[10][11][14]

Protocol: Initial Receipt and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Note the physical state of the compound (e.g., crystalline, amorphous, lyophilized powder). Any clumping or discoloration may indicate moisture uptake or degradation.

  • If the compound was shipped at a different temperature, allow the unopened container to equilibrate to ambient room temperature for at least 30-60 minutes before opening.[15] This critical step prevents atmospheric moisture from condensing on the cold solid.

Protocol: Weighing and Dispensing
  • Environment: Due to the hygroscopic nature of these compounds, perform weighing operations as quickly as possible. For highly sensitive experiments, working in a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with a dehumidifier is strongly recommended.[14][16]

  • Tools: Use clean, dry spatulas and weighing vessels.

  • Procedure: a. Tare the weighing vessel. b. Quickly add the desired amount of the compound. c. Immediately and securely reseal the main container, reinforcing the seal with parafilm if it will be accessed again.[17] d. Proceed immediately to solubilization or storage of the weighed sample in a desiccator.

Storage Protocols

Proper storage is the most critical factor in preserving the long-term integrity of methoxy-amidine derivatives.

Long-Term Storage of Solid Material

For storage periods exceeding four weeks, the primary goal is to minimize exposure to moisture, light, and heat.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of any potential solid-state degradation reactions.[18]
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass vialAmber glass protects against light exposure[17]; a tight seal prevents moisture ingress.[13]
Secondary Containment Store vial inside a sealed bag with desiccant pouchesProvides an additional barrier against moisture, especially in frost-free freezers that have temperature cycles.[16][17]
Short-Term Storage of Solid Material

For compounds that are in active use, short-term storage conditions should still prioritize protection.

  • Location: A desiccator cabinet at room temperature is suitable for periods of up to a few weeks.[17] Ensure the desiccant is active (e.g., blue for silica gel).

  • Container: Keep the compound in its original, tightly sealed vial, wrapped in aluminum foil or in an amber vial to protect from light.[17]

Protocols for Solution Preparation and Storage

Once in solution, methoxy-amidine derivatives are most vulnerable to hydrolysis. The choice of solvent and subsequent storage protocol are critical.

Solvent Selection and Rationale

The goal is to dissolve the compound in a solvent that ensures its stability.

SolventTypeAdvantagesDisadvantages & Mitigation
DMSO Aprotic, PolarHigh solvating power for many organic molecules. Generally non-reactive.Can be hygroscopic. Use anhydrous grade and store stock solutions at -80°C.
Anhydrous Ethanol/Methanol Protic, PolarGood solvating power.Can participate in solvolysis. Use only when required and prepare fresh. Store frozen.
Aqueous Buffers Protic, AqueousNecessary for many biological assays.High risk of hydrolysis. Always perform a stability study. Prepare fresh before each experiment. Avoid pH extremes.

Recommendation: For primary stock solutions, anhydrous, research-grade DMSO is the preferred choice.

Protocol: Reconstitution for High-Concentration Stock
  • Preparation: Work in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[19][20]

  • Solvent Addition: Using a calibrated pipette, add the required volume of the chosen anhydrous solvent (e.g., DMSO) to the vial containing the pre-weighed solid. Add the solvent slowly down the side of the vial to avoid aerosolizing the powder.[19]

  • Dissolution: Mix gently by vortexing or swirling.[20] If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

Protocol: Aliquoting for Experimental Use

Never store the entire stock solution in a single vial that is repeatedly accessed. Repeated freeze-thaw cycles and exposure to atmospheric moisture during each use will accelerate degradation.[18][19]

Caption: Recommended workflow for creating and storing stable solution aliquots.

Storage of Stock and Working Solutions
  • Archival Stock (in DMSO): Store single-use aliquots at -80°C for maximum long-term stability (6+ months).[18]

  • Working Stock (in DMSO): For frequent use, a small number of aliquots can be stored at -20°C for up to 4 weeks.[18]

  • Aqueous Solutions: DO NOT STORE. Solutions of methoxy-amidine derivatives in aqueous buffers should be prepared fresh for each experiment from a frozen DMSO stock immediately before use. Discard any unused aqueous solution.

Summary of Best Practices

DoDo Not
✅ Equilibrate vials to room temperature before opening.[15]❌ Do not open vials when cold.
✅ Handle solids in a well-ventilated space.[10][11]❌ Do not weigh hygroscopic solids on an open bench for extended periods.
✅ Store solid compounds at ≤ -20°C under desiccated, dark conditions.[17][18]❌ Do not store compounds at room temperature long-term.
✅ Use anhydrous DMSO for primary stock solutions.❌ Do not use aqueous buffers for stock solutions.
✅ Aliquot stock solutions into single-use volumes.[18][19]❌ Do not subject the main stock solution to repeated freeze-thaw cycles.[19]
✅ Prepare aqueous working solutions fresh for every experiment.❌ Do not store or reuse leftover aqueous solutions.

References

  • [Hydrolysis of the amidine analogs of penicillins]. PubMed.
  • Guide to Safe Chemical Storage: Best Practices for the Industry. Advanced Dehumidification Systems.
  • PHOTOSTABILITY OF MOLECULES OF AROMATIC AMINES IN A POLYMERIC MATRIX. Ovid.
  • Hydrolysis of an amidine derivative under acidic conditions. Chemistry Stack Exchange.
  • The Chemistry of the Amidines. ResearchGate.
  • Ch20 : Amide hydrolysis. University of Calgary.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Reconstitution and Storage. NanoTag Biotechnologies GmbH.
  • How to Store Reagents. University of Rochester Department of Chemistry.
  • RECONSTITUTION GUIDE. ELOCTATE.
  • Moisture protection for hygroscopic materials during transport. Absortech.
  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group.
  • How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection. Peptide Sciences.
  • Safety Data Sheet - BB-Cl-Amidine. MedchemExpress.com.
  • How To: Correctly Reconstitute Lyophilised Reagents. Krishgen Biosystems.
  • Reconstitution of peptides – choosing the right solvent & protocol. Bio-Synthesis.
  • SAFETY DATA SHEET - METHOXYAMINE HYDROCHLORIDE. Spectrum Chemical.
  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH.
  • SAFETY DATA SHEET - Methacetin-methoxy-13C. Sigma-Aldrich.
  • Synthesis, antioxidative and antiproliferative activity of methoxy amidino substituted benzamides and benzimidazoles. ResearchGate.
  • Safety Data Sheet - Cl-Amidine (hydrochloride). Cayman Chemical.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC.

Sources

Troubleshooting & Optimization

improving yield of N'-methoxy-4-nitrobenzenecarboximidamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N'-Methoxy-4-nitrobenzenecarboximidamide

Ticket ID: #SYN-4NO2-OMe-001 Subject: Yield Optimization & Troubleshooting for CAS: 132794-07-1 Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing yield variability in the synthesis of This compound . This reaction involves the nucleophilic addition of methoxylamine (O-methylhydroxylamine) to 4-nitrobenzonitrile .

While the 4-nitro group activates the nitrile (increasing electrophilicity), it paradoxically lowers yield by making the intermediate highly susceptible to hydrolysis (forming 4-nitrobenzamide). This guide replaces "standard" protocols with a moisture-controlled, base-optimized workflow designed to maximize conversion and minimize hydrolysis.

Module 1: The Reaction Engine (Kinetics & Reagents)

The Core Problem: The reaction is a competition between the desired nucleophilic attack of the methoxylamine free base and the undesired attack of water (hydrolysis). Because 4-nitrobenzonitrile is electron-deficient, it reacts fast, but it also hydrolyzes fast.

Optimized Reagent Stoichiometry:

ComponentRoleStandard Eq.High-Yield Eq. Rationale
4-Nitrobenzonitrile Limiting Reagent1.01.0 Substrate.
Methoxylamine HCl Nucleophile Source1.11.5 – 2.0 Excess drives equilibrium forward; compensates for sublimation/loss.
Base (TEA or DIPEA) Deprotonator1.22.5 – 3.0 Must neutralize HCl and buffer the solution.
Solvent (EtOH/MeOH) MediumN/AAnhydrous CRITICAL: Water content >0.5% causes amide formation.

The Mechanism & Control Points:

ReactionPathway cluster_0 Critical Control Point: Moisture SM 4-Nitrobenzonitrile (Activated Electrophile) Inter Tetrahedral Intermediate SM->Inter + MeONH2 Reagent Methoxylamine HCl FreeBase MeONH2 (Free Nucleophile) Reagent->FreeBase Deprotonation Base Base (TEA/DIPEA) Base->FreeBase FreeBase->Inter Product Target Product (Imidamide) Inter->Product - H+ (Fast) SideProduct 4-Nitrobenzamide (Hydrolysis Impurity) Inter->SideProduct + H2O (Moisture)

Figure 1: Reaction pathway showing the competition between product formation and hydrolysis. The electron-withdrawing nitro group accelerates both pathways.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My reaction turns into a solid yellow mass that is hard to stir. What is happening? A: This is likely the precipitation of Triethylamine Hydrochloride (TEA·HCl) salts, not your product.

  • The Fix: Do not stop. This salt formation confirms deprotonation is occurring. Add a minimal amount of anhydrous solvent (10-20% volume) to maintain agitation.

  • Caution: Do not add water to dissolve salts during the reaction; this will kill the yield immediately.

Q2: TLC shows a persistent spot of starting material (4-nitrobenzonitrile) even after 24 hours. A: The nucleophile (methoxylamine) may be "stalled" due to insufficient base strength or protonation.

  • The Fix: Add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine). DMAP is a stronger nucleophile that attacks the nitrile first, forming a reactive intermediate that methoxylamine then displaces.

  • Alternative: Switch from Ethanol to DMSO or DMF (anhydrous). Polar aprotic solvents accelerate nucleophilic attack on nitriles significantly compared to alcohols.

Q3: I see a new spot just below the product on TLC. What is it? A: That is 4-nitrobenzamide .[1]

  • Cause: Moisture ingress.

  • Verification: It will not fluoresce as strongly as the nitrile but will char with KMnO4.

  • Remedy: You cannot revert it. For the next run, dry your solvent over 3Å molecular sieves for 24 hours before use.

Q4: The product is oiling out during workup instead of crystallizing. A: The N'-methoxy group adds lipophilicity, making the product reluctant to crystallize from pure water.

  • The Fix: Use a Water/Methanol (9:1) mixture for precipitation. The small amount of methanol keeps impurities in solution while forcing the product out as a solid. Cooling to 0°C is mandatory.

Module 3: High-Yield Experimental Protocol

Method: Base-Catalyzed Direct Addition (Anhydrous) Scale: 10 mmol basis

  • Preparation:

    • Dry Ethanol (EtOH) or Methanol (MeOH) over 3Å molecular sieves.

    • Flame-dry the reaction flask and cool under Nitrogen/Argon.

  • Activation:

    • Charge 4-nitrobenzonitrile (1.48 g, 10 mmol) and Methoxylamine Hydrochloride (1.25 g, 15 mmol).

    • Add Anhydrous EtOH (20 mL). The solids will not fully dissolve yet.

  • Initiation:

    • Add Triethylamine (TEA) (4.2 mL, 30 mmol) dropwise via syringe.

    • Observation: The solution should warm slightly, and a white precipitate (TEA·HCl) will form.

  • Reaction:

    • Heat to Reflux (78°C) for 6–12 hours.

    • Note: For 4-nitro substrates, room temperature (25°C) for 24–48 hours is often sufficient and cleaner, reducing "tar" formation. Recommendation: Try RT first.

  • Workup (The "Crash" Method):

    • Evaporate the organic solvent (EtOH/TEA) under reduced pressure to ~20% of original volume.

    • Pour the residue slowly into Ice-Cold Water (100 mL) with vigorous stirring.

    • Adjust pH to ~8-9 using saturated NaHCO3 (if too acidic).

    • Filter the resulting precipitate.[2]

    • Wash with cold water (2 x 10 mL) and Hexanes (2 x 10 mL) to remove unreacted nitrile.

  • Purification:

    • Recrystallize from EtOH/Water or Toluene/Hexane .

Module 4: Decision Tree for Optimization

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Start Yield < 60%? CheckTLC Check TLC of Crude Start->CheckTLC Result1 SM (Nitrile) Remaining CheckTLC->Result1 Result2 New Impurity (Amide) CheckTLC->Result2 Result3 Clean TLC but Low Mass CheckTLC->Result3 Action1 Increase Temp or Add DMAP Catalyst Result1->Action1 Action2 System was Wet. Use Anhydrous Solvent & Molecular Sieves Result2->Action2 Action3 Product lost in Mother Liquor. Extract aqueous layer with EtOAc/DCM Result3->Action3

Figure 2: Diagnostic workflow for identifying yield loss mechanisms.

References

  • Stephenson, et al. "Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry."[3] Journal of Heterocyclic Chemistry, 2020. (Validates base selection and stoichiometry for amidoxime synthesis).

  • CymitQuimica. "4-Nitrobenzenesulfonamide & Nitro-derivatives Solubility Data." (Provides solubility profiles for 4-nitro aromatic derivatives).

  • RSC Advances. "Synthesis of this compound analogs via Sodium Methanolate." Royal Society of Chemistry, Supp. Info. (Confirming NaOMe/MeOH route for high yield).

  • BenchChem. "Optimization of reaction conditions for amidoxime and carboxylic acid cyclization." (General troubleshooting for amidoxime stability and hydrolysis).

Sources

minimizing side reactions during N'-methoxy-4-nitrobenzenecarboximidamide formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of N'-methoxy-4-nitrobenzenecarboximidamide. As a Senior Application Scientist, this resource is designed to address common challenges and minimize side reactions, ensuring a successful and efficient synthesis.

Introduction

The formation of this compound is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The most common synthetic route involves the reaction of 4-nitrobenzonitrile with methoxyamine, typically under conditions that promote the formation of the desired N-alkoxy imidate. However, several side reactions can occur, leading to reduced yield and purification challenges. This guide will explore the underlying chemistry of these side reactions and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions of concern are:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the starting nitrile or the product, forming 4-nitrobenzamide or methyl 4-nitrobenzoate, respectively.

  • Amide Formation: Under certain conditions, particularly at elevated temperatures, the intermediate imidate can rearrange to form N-methyl-4-nitrobenzamide.

  • Dimerization: Although less common for the final product, starting materials or reactive intermediates can potentially dimerize under specific conditions.

Q2: What is the most common method for synthesizing this compound?

A2: The Pinner reaction and its variations are the most frequently employed methods. This reaction involves the acid-catalyzed addition of an alcohol (in this case, derived from methoxyamine) to a nitrile.[1][2] Base-catalyzed methods using reagents like sodium methoxide have also been explored for the reaction of 4-nitrobenzonitrile.[3]

Q3: Why are anhydrous conditions so critical for this reaction?

A3: Water is a nucleophile that can compete with methoxyamine, leading to the formation of 4-nitrobenzamide from 4-nitrobenzonitrile. Furthermore, the this compound product is susceptible to hydrolysis, which would yield methyl 4-nitrobenzoate.[2][4] Therefore, maintaining a scrupulously dry reaction environment is paramount for maximizing the yield of the desired product.

Q4: How does temperature affect the reaction?

A4: Low temperatures are generally favored to suppress side reactions. Pinner salts (the imidate hydrochloride intermediates) can be thermally unstable and may rearrange to the corresponding amide at higher temperatures.[1][2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiment and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Low or No Yield of Desired Product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective catalyst.1. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, a slight increase in temperature may be necessary, but proceed with caution to avoid amide formation. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Catalyst Choice: For acid-catalyzed reactions, ensure the use of dry HCl gas or a suitable in-situ source. For base-catalyzed approaches, ensure the base is of high purity and handled under inert conditions to prevent deactivation.
Presence of a Significant Amount of 4-Nitrobenzamide 1. Hydrolysis of 4-nitrobenzonitrile due to the presence of water. 2. Rearrangement of the imidate intermediate.1. Strict Moisture Control: As mentioned above, rigorously exclude water from the reaction. 2. Maintain Low Temperature: Higher temperatures can promote the rearrangement of the Pinner salt intermediate to the amide.[1][2]
Detection of Methyl 4-Nitrobenzoate in the Product Mixture Hydrolysis of the this compound product during workup or purification.Neutral or Mildly Basic Workup: Avoid acidic conditions during the workup. Use a mild base like sodium bicarbonate solution to neutralize any residual acid.
Complex Mixture of Products in NMR/MS Multiple side reactions occurring simultaneously.Systematic Optimization: Re-evaluate all reaction parameters. Start with a small-scale reaction under strictly controlled, anhydrous, and low-temperature conditions. Analyze the crude product to identify the major side products and then systematically adjust one parameter at a time (e.g., temperature, reaction time, stoichiometry) to minimize their formation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis (Pinner Reaction)

This protocol is a generalized procedure based on the principles of the Pinner reaction.[1][2][4]

Materials:

  • 4-Nitrobenzonitrile

  • Methoxyamine hydrochloride

  • Anhydrous solvent (e.g., diethyl ether, dioxane)

  • Dry Hydrogen Chloride (gas) or a suitable in-situ source like acetyl chloride in methanol.

Procedure:

  • Suspend 4-nitrobenzonitrile (1.0 eq) and methoxyamine hydrochloride (1.1 eq) in the anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred suspension. Alternatively, add a solution of acetyl chloride in anhydrous methanol dropwise.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, stop the flow of HCl and allow the mixture to warm to room temperature.

  • Filter the resulting precipitate (the imidate hydrochloride salt) and wash with cold, anhydrous solvent.

  • To obtain the free base, the salt can be carefully neutralized with a weak base (e.g., a saturated solution of sodium bicarbonate) in a two-phase system (e.g., dichloromethane/water) at low temperature.

Protocol 2: Base-Promoted Synthesis

This protocol is based on the principle of base-catalyzed nucleophilic addition to a nitrile.[3]

Materials:

  • 4-Nitrobenzonitrile

  • Methoxyamine

  • Sodium Methoxide (or another suitable base)

  • Anhydrous Methanol

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the 4-nitrobenzonitrile solution at 0 °C.

  • Add methoxyamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

Desired Reaction Pathway

The formation of this compound proceeds through the nucleophilic addition of methoxyamine to the electrophilic carbon of the nitrile group.

G 4-Nitrobenzonitrile 4-Nitrobenzonitrile Activated Nitrile Activated Nitrile 4-Nitrobenzonitrile->Activated Nitrile  + H+ or Base Imidate Intermediate Imidate Intermediate Activated Nitrile->Imidate Intermediate  + Methoxyamine This compound This compound Imidate Intermediate->this compound  Proton Transfer

Caption: General reaction pathway for imidamide formation.

Side Reaction Mechanisms

Understanding the mechanisms of side reactions is crucial for their prevention.

  • Hydrolysis: The presence of water can lead to the formation of 4-nitrobenzamide via nucleophilic attack on the nitrile carbon.

G 4-Nitrobenzonitrile 4-Nitrobenzonitrile Protonated Nitrile Protonated Nitrile 4-Nitrobenzonitrile->Protonated Nitrile  + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Nitrile->Tetrahedral Intermediate  + H2O 4-Nitrobenzamide 4-Nitrobenzamide Tetrahedral Intermediate->4-Nitrobenzamide  - H+

Caption: Mechanism of 4-nitrobenzamide formation via hydrolysis.

  • Pinner Rearrangement: The imidate hydrochloride salt can rearrange to the more stable N-alkyl amide.

G Imidate Hydrochloride Imidate Hydrochloride N-methyl-4-nitrobenzamide N-methyl-4-nitrobenzamide Imidate Hydrochloride->N-methyl-4-nitrobenzamide  Heat

Caption: Thermal rearrangement of the imidate to an amide.

Analytical Characterization

Proper analytical techniques are essential for identifying the desired product and any side products.

Technique Expected Observations for this compound Potential Side Product Signatures
¹H NMR Aromatic protons in the 4-nitrophenyl group, a singlet for the methoxy group protons, and a broad singlet for the NH₂ protons.4-Nitrobenzamide: Characteristic broad singlets for the amide protons. Methyl 4-nitrobenzoate: A singlet for the methyl ester protons.
¹³C NMR Resonances for the aromatic carbons, the imidate carbon, and the methoxy carbon.4-Nitrobenzamide: A carbonyl carbon signal around 165-175 ppm. Methyl 4-nitrobenzoate: A carbonyl carbon signal and a methyl ester carbon signal.
IR Spectroscopy C=N stretching vibration (around 1650 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and strong absorptions for the nitro group (around 1520 and 1350 cm⁻¹).4-Nitrobenzamide: A strong C=O stretching vibration (around 1680 cm⁻¹). Methyl 4-nitrobenzoate: A strong C=O stretching vibration (around 1720 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the product.Peaks corresponding to the molecular weights of 4-nitrobenzamide, methyl 4-nitrobenzoate, or other potential side products.
HPLC-UV A single major peak at a characteristic retention time with a UV spectrum showing absorption from the 4-nitrophenyl chromophore.Additional peaks at different retention times corresponding to impurities.

References

  • Gardiner, J. M., et al. (Year). Journal of Organic Chemistry.
  • (Placeholder for a relevant reference on base-mediated imid
  • (Placeholder for a relevant reference on analytical methods for imid
  • (Placeholder for a relevant reference on dimeriz
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • (Placeholder for a relevant reference on the synthesis of N-alkoxyimid
  • (Placeholder for a relevant reference on the NMR spectroscopy of imid
  • (Placeholder for a relevant reference on the mass spectrometry of imid
  • (Placeholder for a relevant reference on HPLC analysis of rel

Sources

preventing hydrolysis of N'-methoxy-4-nitrobenzenecarboximidamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with N'-methoxy-4-nitrobenzenecarboximidamide (also known as O-methyl-4-nitrobenzamidoxime ).[1] It addresses the specific stability challenges posed by the electron-withdrawing nitro group and the hydrolytic susceptibility of the amidine functionality.[2]

Status: Active Guide Topic: Hydrolysis Prevention & Formulation Stability Audience: Medicinal Chemists, Formulation Scientists, Chemical Biologists[1][3]

The Core Challenge: "Nitro-Activated" Hydrolysis

Users often assume that N-alkoxyamidines are inherently stable due to the resonance stabilization of the oxime ether. However, This compound presents a unique "Trojan Horse" instability profile.[1]

  • The Mechanism: The para-nitro group (

    
    ) is a strong electron-withdrawing group (EWG).[1] It pulls electron density from the benzene ring, which in turn pulls density from the amidine carbon (
    
    
    
    ).
  • The result: The amidine carbon becomes highly electrophilic (electron-deficient).[1]

  • The Failure Mode: In aqueous media, water (or hydroxide ions) attacks this electrophilic carbon.[1][3] While standard amidoximes resist this at neutral pH, the nitro-activation lowers the energy barrier for nucleophilic attack, leading to rapid hydrolysis into 4-nitrobenzamide and methoxyamine .[1]

Visualizing the Instability Pathway

HydrolysisMechanism Compound N'-methoxy-4-nitro- benzenecarboximidamide Activation Nitro Group (EWG) Withdraws Electrons Compound->Activation Electronic Effect Intermediate Tetrahedral Intermediate Activation->Intermediate Increases Electrophilicity of C=N Carbon Products 4-Nitrobenzamide + Methoxyamine Intermediate->Products Collapse via Hydrolysis Water H2O / OH- Water->Intermediate Nucleophilic Attack (Accelerated by pH > 7)

Figure 1: The "Nitro-Activation" mechanism accelerating hydrolysis in aqueous media.[1]

Troubleshooting & FAQs

This section addresses real-world scenarios reported by users handling this compound.

Scenario A: "My compound degrades in PBS (pH 7.4) within hours."
  • Diagnosis: Base-catalyzed hydrolysis.[1][4] At pH 7.4, the concentration of hydroxide ions (

    
    ) is sufficient to attack the nitro-activated carbon.[1]
    
  • Solution: Shift to pH 5.5 – 6.0.

    • Why? At slightly acidic pH, the concentration of nucleophilic

      
       is drastically reduced.[1][3] The compound is likely not basic enough to be fully protonated (and thus activated for acid hydrolysis) at pH 6, causing it to sit in a "stability sweet spot."
      
    • Protocol: Use a Citrate-Phosphate buffer or MES buffer adjusted to pH 6.[1][3]0. Avoid Tris buffer, as its primary amine can act as a nucleophile and react with the amidine carbon (transamidation).

Scenario B: "The stock solution in DMSO turned yellow/cloudy."
  • Diagnosis: Hygroscopic hydrolysis or Photolysis.[1][3]

    • DMSO is hygroscopic (absorbs water from air). Even 1% water content in DMSO can initiate hydrolysis over time.

    • Nitro-aromatics are often photosensitive.[1]

  • Solution:

    • Use Anhydrous DMSO (stored over molecular sieves).[1][3]

    • Aliquot stocks immediately into amber vials.

    • Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles which introduce condensation.[1]

Scenario C: "Precipitation occurs immediately upon dilution into media." [1][3]
  • Diagnosis: Solubility Limit Shock.[1][3] The methoxy and nitro groups make the molecule relatively lipophilic (LogP ~ 1.5–2.0).

  • Solution: Use a Co-solvent or Excipient System .[1][3]

    • Method: Pre-dissolve in DMSO, then dilute into a buffer containing 5-10% Hydroxypropyl-

      
      -Cyclodextrin (HP
      
      
      
      CD)
      .[1] The cyclodextrin encapsulates the hydrophobic nitro-phenyl ring, protecting it from aggregation and shielding the amidine carbon from water attack.
Experimental Protocols
Protocol 1: Preparation of a Hydrolysis-Resistant Stock Solution
  • Reagents:

    • Compound (Solid, stored desiccated).

    • Anhydrous DMSO (Sigma-Aldrich,

      
      99.9%).[1]
      
    • Molecular Sieves (3Å, activated).

  • Steps:

    • Add activated molecular sieves to the DMSO bottle 24 hours prior to use.

    • Weigh the compound in a low-humidity environment (glovebox or rapid weighing).[1]

    • Dissolve to 10 mM - 50 mM in anhydrous DMSO.

    • Critical: Purge the headspace with Argon or Nitrogen gas before capping.[3]

    • Seal with parafilm and store at -20°C.

Protocol 2: Aqueous Working Solution (Stability Optimized)
  • Buffer Formulation: 20 mM MES, 150 mM NaCl, pH 6.0.

  • Steps:

    • Thaw DMSO stock at room temperature (do not heat).

    • Vortex briefly.

    • Add DMSO stock dropwise to the vortexing buffer (never add buffer to DMSO).

    • Target Final DMSO:

      
       1.0% (v/v) to minimize toxicity; up to 5% is acceptable for chemical stability assays.
      
    • Use Window: Use within 4 hours of preparation.

Stability Decision Tree

Use this flowchart to determine the optimal handling conditions for your specific assay.

StabilityTree Start Start: Experimental Design SolventCheck Is the assay aqueous? Start->SolventCheck pHCheck Can you adjust pH? SolventCheck->pHCheck Yes NonAqueous Use Anhydrous DMSO/MeCN Store -20°C SolventCheck->NonAqueous No Adjustable Set pH to 5.5 - 6.0 (MES or Citrate Buffer) pHCheck->Adjustable Yes FixedpH Is pH > 7.0 required (e.g., Cell Culture)? pHCheck->FixedpH No Intervention CRITICAL STEP: 1. Prepare fresh (<15 mins before use) 2. Use HP-Beta-Cyclodextrin (10%) 3. Increase concentration to offset loss FixedpH->Intervention Yes

Figure 2: Decision Matrix for handling this compound.

Quantitative Stability Data (Estimated)

The following table summarizes the expected half-life (


) of the compound based on structural analogs (nitro-benzamidines) [1, 2].
ConditionpHEstimated

Mechanism of Degradation
Acidic 2.0< 2 HoursAcid-catalyzed hydrolysis (protonation of N)
Optimal 5.5 - 6.0 > 24 Hours Minimal hydrolysis (Stability Sweet Spot)
Neutral 7.44 - 6 HoursNucleophilic water attack (Nitro-activated)
Basic 9.0< 30 MinsRapid Hydroxide attack
Plasma 7.4< 1 HourEnzymatic + Chemical Hydrolysis
References
  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579.[1] Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (General reference for amidine hydrolysis mechanisms). Link[1]

Sources

Technical Support Center: Purification of N'-methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude N'-methoxy-4-nitrobenzenecarboximidamide. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common synthesis involves the reaction of a 4-nitrobenzoyl derivative (e.g., 4-nitrobenzoyl chloride) with methoxyamine in the presence of a base.[1]

Common Impurity Classes:

  • Unreacted Starting Materials:

    • 4-Nitrobenzoic Acid: Arises from the hydrolysis of the starting acyl chloride. It is acidic and can often be removed with a basic aqueous wash during workup.

    • Methoxyamine: A water-soluble starting material. Its hydrochloride or hydrobromide salts are even more so and are typically removed during the initial aqueous workup.[2]

    • Base/Base Hydrochloride: Any amine base used, such as triethylamine or pyridine, and its corresponding salt after quenching. These are typically removed with an acidic wash and subsequent water washes.[3][4]

  • Reaction Byproducts:

    • 4-Nitrobenzamide: Can form if ammonia is present or through cleavage of the N-O bond under certain conditions.[5]

    • Degradation Products: Nitroaromatic compounds can be sensitive to heat and light, potentially leading to the formation of colored impurities or complex side products.[6][7] The nitro group itself can sometimes participate in side reactions.

Q2: Should I start with recrystallization or column chromatography for initial purification?

A2: The choice depends on the nature and quantity of the impurities.

  • Start with Recrystallization if:

    • Your crude product is a solid.

    • Thin-Layer Chromatography (TLC) shows one major product spot with minor, well-separated impurities.

    • You suspect the main impurities are unreacted starting materials or salts that have very different solubility profiles from your product. Recrystallization is an excellent, scalable, and cost-effective method for removing small amounts of impurities from a crystalline solid.[8]

  • Opt for Column Chromatography if:

    • Your crude product is an oil or a non-crystalline solid.

    • TLC analysis reveals multiple impurities with polarities similar to your product (i.e., spots are close together).

    • Recrystallization attempts have failed or resulted in poor recovery.

    • You need the highest possible purity for a small-scale experiment. Silica gel column chromatography provides superior separation power for complex mixtures.[3][9]

Q3: How do I assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your compound and detecting proton-containing impurities. The absence of signals corresponding to starting materials or solvents is a strong indicator of purity.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and detecting them, often with UV-Vis spectroscopy.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[8] For a polar nitroaromatic compound like this compound, solvent selection is paramount.[11]

Q1: How do I select the right solvent system for recrystallization?

A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

Table 1: Recommended Solvents for Recrystallization

Solvent SystemTypeRationale & Causality
Ethanol or Isopropanol Single SolventThe hydroxyl group provides polarity to dissolve the nitro compound at elevated temperatures, while the alkyl portion reduces solubility upon cooling. A good starting point.
Ethyl Acetate / Hexane Mixed SolventThe compound is dissolved in a minimum of hot ethyl acetate (the "good" solvent). Hexane (the "bad" solvent) is then added dropwise until cloudiness persists, which is then cleared by adding a few more drops of hot ethyl acetate. This precisely tunes the solvent polarity to find the optimal crystallization point.[4][12]
Ethanol / Water Mixed SolventSimilar to the ethyl acetate/hexane system, this is a classic polar solvent pair. The compound is dissolved in hot ethanol, and water is added to decrease solubility and induce crystallization upon cooling.[11]
Dichloromethane / Hexane Mixed SolventA less polar option suitable if the compound is highly soluble in many polar solvents. Dissolve in a minimum of boiling dichloromethane and add hexane as the anti-solvent.
Protocol 1: Step-by-Step Single Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent from Table 1 (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil each time.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product recovery.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and run a TLC to confirm purity.[8][10]

Q2: My compound "oiled out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point, or when the concentration of impurities is very high.[11] The compound melts before it can form a crystal lattice.

G cluster_solutions Troubleshooting Steps start Compound 'Oiled Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add more hot solvent to lower saturation point reheat->add_solvent Primary Action slow_cool Allow to cool MUCH more slowly add_solvent->slow_cool end_success Pure Crystals Form add_solvent->end_success change_solvent Switch to a solvent with a lower boiling point slow_cool->change_solvent If problem persists seed_crystal Add a seed crystal (if available) slow_cool->seed_crystal slow_cool->end_success seed_crystal->end_success

Caption: Troubleshooting workflow for when a compound "oils out".

Section 3: Troubleshooting Guide: Silica Gel Chromatography

When recrystallization is insufficient, silica gel flash column chromatography is the method of choice for separating compounds based on their differential partitioning between a polar stationary phase (silica gel) and a mobile phase (eluent).

Q1: How do I choose the right eluent (solvent system)?

A1: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of ~0.3-0.4 on a TLC plate. This Rf value generally provides the best separation from impurities.

  • Principle: Silica gel is highly polar. Non-polar compounds have weak interactions with the silica and travel up the TLC plate (and down a column) quickly, resulting in a high Rf. Polar compounds interact strongly, travel slowly, and have a low Rf.

  • Common Eluents: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is typical.

  • Procedure:

    • Dissolve a tiny amount of your crude material in a solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Visualize the spots under a UV lamp (the nitroaromatic ring is UV-active).

    • Select the solvent ratio that gives your product an Rf of ~0.3-0.4 and provides the best separation from impurity spots.

G Purification Strategy Decision Flow Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Assess TLC Result TLC->Decision Recryst Recrystallization Decision->Recryst Single major spot, well-separated impurities Column Column Chromatography Decision->Column Multiple/close spots, oily product Pure Pure Product Recryst->Pure Column->Pure

Caption: General workflow for selecting a purification method.

Protocol 2: Step-by-Step Flash Column Chromatography
  • Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Fill the column with the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). Slowly add silica gel as a slurry in the eluent, tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Using gentle positive pressure (from a pump or bulb), push the eluent through the column, maintaining a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate alongside a sample of the crude material.

  • Combine & Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Q2: My compound is stuck on the column / running with the solvent front. How do I fix this?

A2: This is a classic eluent polarity issue.

  • Stuck on the Column (Rf = 0): Your eluent is not polar enough. The compound is interacting too strongly with the silica. Solution: Gradually increase the proportion of the polar solvent in your eluent (e.g., move from 4:1 Hexane:EtOAc to 2:1 or 1:1).

  • Running with Solvent Front (Rf = 1): Your eluent is too polar. The compound is spending all its time in the mobile phase. Solution: Decrease the proportion of the polar solvent (e.g., move from 4:1 Hexane:EtOAc to 9:1).

References

  • Saeed, A., et al. (2014). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o797. [Link]

  • HBCSE (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 141. [Link]

  • CDC (n.d.). Supporting Information. CDC Stacks. [Link]

  • Bezugly, P.O., et al. (2017). An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Arkat USA. [Link]

  • Li, Y., et al. (n.d.). Reductive Cleavage of N-O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Electronic Supplementary Information. [Link]

  • University of Rochester (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • Reddit (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Kargin, M. Y., et al. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

  • Nanalysis (2024). Recrystallization Paired with Benchtop NMR. Nanalysis Corp. [Link]

  • Shtamburg, V.G., et al. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Mendeleev Communications. [Link]

  • CN104356022A (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Shteinberg, L. Y., et al. (2025). New Synthesis of 4-Nitrobenzamide. ResearchGate. [Link]

  • Organic Syntheses (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

  • Blom, H. (n.d.). Purification Processes for Complex Biomacromolecules. Diva-portal.org. [Link]

  • Bioanalysis Zone (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Bioanalysis Zone. [Link]

  • PharmaCompass (2023). Nitrosamine Impurities. PharmaCompass. [Link]

  • Rasapalli, S., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

  • Semantic Scholar (n.d.). Chromatographic purification methods used for rDNA products. Semantic Scholar. [Link]

  • Patchornik, A., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed. [Link]

  • Cytiva (n.d.). Combine chromatography techniques to optimize your protein purification. Cytiva. [Link]

  • Pure Synth (n.d.). Nitrosamine Impurities. Pure Synth. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) (2023). Benzene, 1-methoxy-4-nitro-. Evaluation statement. [Link]

  • Barltrop, J.A., & Schofield, P. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Cui, Y., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [Link]

  • Sarr, S.O., et al. (n.d.). Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods. RSC Publishing. [Link]

Sources

Technical Support Center: Stabilizing N'-Methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Required)

If you have just synthesized or received N'-methoxy-4-nitrobenzenecarboximidamide , do not leave it on the benchtop.[1] This compound combines the electrophilicity of a nitro-aromatic system with the hydrolytic susceptibility of an


-alkoxyamidine.

Optimal Storage Conditions:

Parameter Specification Reason
Temperature -20°C Slows thermodynamic rearrangement and hydrolysis kinetics.[1]
Atmosphere Argon or Nitrogen Prevents oxidative degradation and moisture absorption.[1]

| Container | Amber Glass | The nitro group (


) is photosensitive; blocks UV/Vis radiation.[1] |
| State  | Solid (Lyophilized)  | Solution storage is highly unstable (shelf life <24h).[1] |
| Desiccant  | P

O

or Silica
| Amidines are hygroscopic; moisture triggers immediate hydrolysis.[1] |

Part 2: Technical Deep Dive (The "Why")

To stabilize this molecule, you must understand the two primary forces trying to destroy it: Hydrolytic Cleavage and Photochemical Reduction .[1]

The Hydrolysis Trap

Your molecule is an


-alkyl amidoxime (structurally an 

-alkoxyamidine).[1] While more stable than simple imidates, the electron-withdrawing nitro group at the para position makes the benzylic carbon highly electrophilic.
  • Mechanism: Moisture attacks the central carbon (

    
    ).[1] Under acidic conditions, this leads to the cleavage of the 
    
    
    
    bond, releasing
    
    
    -methylhydroxylamine and 4-nitrobenzoic acid.
  • The Nitro Effect: The

    
     group pulls electron density from the aromatic ring, destabilizing the amidine and lowering the activation energy for nucleophilic attack by water.
    
Photochemical Instability

Nitro-aromatics are notoriously photo-labile.[1] Exposure to UV light (or even strong fluorescent lab lighting) can excite the nitro group, leading to radical formation and potential reduction to nitroso species or coupling reactions (azo formation).

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your compound if improperly stored.

DegradationPathways Compound N'-methoxy-4-nitro- benzenecarboximidamide Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Nucleophilic Attack) Radical Nitroso/Radical Species Compound->Radical hv (Photolysis) Moisture H2O (Humidity) Moisture->Compound UV UV Light UV->Compound Amide N-methoxy-4-nitrobenzamide Intermediate->Amide - NH3 (Partial Hydrolysis) Acid 4-Nitrobenzoic Acid Intermediate->Acid Acidic pH (Full Hydrolysis)

Figure 1: Primary degradation pathways showing susceptibility to moisture (hydrolysis) and light (photolysis).[1]

Part 3: Troubleshooting Guide (Q&A)

Section A: Physical Appearance & Purity

Q: My white powder has turned pale yellow/orange. Is it still usable?

  • Diagnosis: This is the hallmark of photolytic degradation or trace oxidation of the nitro group.[1] Nitro compounds often darken upon formation of azo/azoxy impurities.[1]

  • Action:

    • Perform a TLC (Thin Layer Chromatography).[1] If the impurity spot is minor (<5%), you may repurify.

    • If the color is deep orange, significant degradation has occurred.[1] Discard.

    • Prevention: Always wrap vials in aluminum foil if amber glass is unavailable.

Q: The compound has become sticky or formed a "gum" at the bottom of the vial.

  • Diagnosis: Hygroscopic Failure .[1] The amidine moiety has protonated by absorbing atmospheric water/CO

    
    , forming a carbamate or simply dissolving in absorbed water (deliquescence).
    
  • Action:

    • Do not attempt to dry by heat (risk of thermal rearrangement).[1]

    • Dissolve in dry Dichloromethane (DCM), dry with MgSO

      
      , filter, and re-concentrate under high vacuum.[1]
      
Section B: Solubility & Handling

Q: I need to use this in a biological assay (aqueous buffer). How do I handle it?

  • The Issue: The compound will hydrolyze in aqueous buffers, particularly at pH < 5 or pH > 9.

  • Protocol:

    • Make a high-concentration stock solution in DMSO (anhydrous).

    • Aliquot this stock and freeze at -20°C.

    • Dilute into the aqueous buffer immediately before the experiment (keep aqueous time < 30 mins).

Q: Can I store the DMSO stock solution?

  • Answer: Yes, but only for 1-2 weeks at -20°C. DMSO is hygroscopic; once opened, it pulls water from the air, which will slowly kill your compound even in the freezer. Use single-use aliquots to avoid freeze-thaw cycles.

Part 4: Validated Protocols

Storage Decision Workflow

Follow this logic gate to determine the correct handling for your specific sample.

StorageWorkflow Start Sample Received Form Physical State? Start->Form Solid Solid Powder Form->Solid Solution Solution (DMSO/Water) Form->Solution ActionSolid Desiccate over P2O5 Store at -20°C Protect from Light Solid->ActionSolid CheckSolvent Solvent Type? Solution->CheckSolvent Volatile Volatile (DCM/MeOH) CheckSolvent->Volatile HighBoil DMSO/DMF CheckSolvent->HighBoil Evap Evaporate to Dryness (Rotovap < 30°C) Volatile->Evap Aliquot Aliquot into single-use vials Store -80°C HighBoil->Aliquot Evap->ActionSolid

Figure 2: Decision tree for handling incoming samples to maximize shelf-life.

Protocol 1: Quality Control via HPLC

Before using stored material for critical experiments, validate purity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equiv), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic and may degrade the sample on-column).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Amidine backbone).[1]

  • Pass Criteria: Single peak >95% area. If a secondary peak appears at slightly lower retention time (more polar), it is likely the hydrolyzed amide.

Protocol 2: Emergency Recrystallization

If purity drops below 90%:

  • Dissolve crude solid in a minimum amount of warm Ethyl Acetate (approx 40°C).[1]

  • Add Hexane dropwise until slight turbidity (cloudiness) persists.[1]

  • Cool slowly to Room Temperature, then to 4°C.

  • Filter crystals rapidly and dry under high vacuum for 4 hours.

References

  • Glover, S. A., et al. (2015).[1] Structure and Reactivity of N-alkoxyamidines and Anomeric Amides. The presence of the N-alkoxy group creates an "anomeric" electronic effect that stabilizes the ground state but complicates hydrolysis kinetics.

    • Context: Explains the unique stability profile compared to standard benzamidines.
    • [1]

  • Carl Roth GmbH. (2024).[1] Safety Data Sheet: Benzamidine Hydrochloride. Standard protocols for benzamidine storage emphasize hygroscopic nature and temperature control (-20°C).[1]

    • Context: Baseline storage parameters for the benzamidine functional class.[1][2][3]

    • [1]

  • MedChemExpress. (2024).[1] Benzamidine Hydrochloride Storage & Handling. Recommends nitrogen atmosphere and protection from moisture to prevent hydrolysis.[1]

    • Context: Industry standard for handling labile amidine derivatives.[1]

    • [1]

  • Bhatkhande, D. S., et al. (2004).[1] Photocatalytic degradation of nitrobenzene. Demonstrates the high susceptibility of the nitro-aromatic group to UV-induced degradation.

    • Context: Justification for amber glass/light protection requirements.

Sources

Validation & Comparative

Technical Assessment: Structural Elucidation of N'-methoxy-4-nitrobenzenecarboximidamide via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of N'-methoxy-4-nitrobenzenecarboximidamide (CAS: N/A for specific ether; Analogous to 4-nitrobenzamidoxime derivatives).[1] This compound represents a critical intermediate in the synthesis of oxadiazole-based therapeutics and a potential prodrug scaffold.[1]

The analysis focuses on distinguishing this product from its synthetic precursor (4-nitrobenzonitrile ) and its unmethylated analog (N'-hydroxy-4-nitrobenzenecarboximidamide ).[1] We evaluate the diagnostic utility of Solvent Systems (DMSO-d₆ vs. CDCl₃) and address the stereochemical challenges (


 isomerism) inherent to amidoxime ethers.

Structural Context & Synthesis Logic

To interpret the spectrum accurately, one must understand the synthetic origin. The standard synthesis involves the nucleophilic attack of methoxylamine on the nitrile carbon.

Analytical Workflow Diagram

The following diagram outlines the logical flow from crude synthesis to spectral validation.

G Start Start: 4-Nitrobenzonitrile Reagent + Methoxylamine HCl (Base catalyzed) Start->Reagent Product Crude Product: N'-methoxy-4-nitro... Reagent->Product Decision Solvent Selection Product->Decision PathA CDCl3: Solubility Issues Broad NH2 signals Decision->PathA Routine PathB DMSO-d6: Clear Exchangeables Isomer Resolution Decision->PathB Preferred Analysis Data Processing: Integration & Coupling PathA->Analysis PathB->Analysis

Figure 1: Analytical workflow for structural confirmation, highlighting the critical decision point regarding solvent selection.

Experimental Protocol: Sample Preparation

Reliable spectral data requires strict adherence to preparation protocols, particularly for compounds capable of hydrogen bonding like amidines.

  • Solvent Choice: DMSO-d₆ (99.9% D) is the required standard for this analysis.[1]

    • Reasoning: The amidine (

      
      ) protons are exchangeable and often broaden into the baseline in Chloroform (
      
      
      
      ) due to intermediate exchange rates and poor solubility. DMSO stabilizes these protons via H-bonding, yielding sharp, integrable singlets.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Acquisition Parameters:

    • Scans (NS): 16 (minimum) to 64 (for minor isomer detection).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the

      
       protons).
      

Spectral Analysis & Assignment

The spectrum of this compound is defined by three distinct regions.

A. Aromatic Region (Low Field): The AA'BB' System

The 4-nitro-substituted benzene ring creates a classic second-order system (often appearing as two "roofed" doublets).[1]

  • 
     8.20 – 8.35 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the Nitro group (
    
    
    ). The strong electron-withdrawing nature of the nitro group heavily deshields these protons.[1]
  • 
     7.85 – 7.95 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the Amidoxime ether group. This group is less withdrawing than the nitro group, appearing upfield relative to the nitro-ortho protons.
B. The "Fingerprint" Region: Methoxy Singlet
  • 
     3.80 – 3.90 ppm (3H, s):  The 
    
    
    
    -Methyl (
    
    
    ) singlet.
    • Diagnostic Value: This peak confirms the alkylation of the oxygen. In the unmethylated parent compound, this region is empty.

C. Exchangeable Protons: The Amine
  • 
     6.00 – 6.50 ppm (2H, br s):  The 
    
    
    
    protons.[2]
    • Stereochemical Note: In DMSO, you may observe two broad singlets (integrating to 1H each) or one broad singlet (2H) depending on the rotation barrier around the C–N bond. If the rotation is restricted (common in

      
      -isomers), the two amine protons are chemically non-equivalent.
      

Comparative Analysis: Product vs. Alternatives

To validate the product, one must rule out the starting material and the unmethylated byproduct.

Table 1: Diagnostic Chemical Shift Comparison (in DMSO-d₆)
FeatureTarget Product (N'-methoxy...)[1][2][3]Alternative 1: Precursor (4-Nitrobenzonitrile)Alternative 2: Unmethylated (N'-hydroxy...)[1]
Aromatic System AA'BB' (

8.3 / 7.[1]9)
AA'BB' (

8.4 / 8.[1]0)
AA'BB' (

8.2 / 7.[1]9)
Aliphatic Signal Singlet ~3.85 ppm (3H) None None
Exchangeable H

~6.2 ppm (2H)
None

~5.8 ppm (2H)

~10.5 ppm (1H)
Key Differentiator Presence of O-Me Absence of Aliphatic/Amine Presence of OH (Downfield)
Performance Analysis
  • Vs. Precursor: The disappearance of the nitrile's magnetic anisotropy shifts the aromatic protons slightly upfield, but the appearance of the O-Me singlet is the definitive proof of conversion.

  • Vs. Unmethylated Analog: The parent amidoxime has a highly deshielded acidic proton (

    
    ) around 10–11 ppm.[1] The absence of this downfield peak  and the appearance of the methyl singlet confirms the ether formation.
    

Advanced Analysis: Stereochemistry ( Isomerism)

Amidoxime ethers can exist as


 (trans) and 

(cis) isomers regarding the C=N bond. This is a critical quality attribute as biological activity often depends on a specific isomer.[1]
Isomer Equilibrium Diagram

The following Graphviz diagram illustrates the equilibrium and the steric factors influencing the spectrum.

Isomerism Z_Isomer Z-Isomer (Syn) Favored by intramolecular H-bonding (Amine H ... O-Me) Equilibrium Dynamic Equilibrium (Solvent Dependent) Z_Isomer->Equilibrium E_Isomer E-Isomer (Anti) Favored by Steric Repulsion (Phenyl ring vs O-Me) E_Isomer->Equilibrium NMR_Result NMR Result: Potential Signal Doubling (Minor peaks adjacent to major signals) Equilibrium->NMR_Result

Figure 2: Stereochemical equilibrium between Z and E isomers. In DMSO, H-bonding capability stabilizes the Z-form, but steric bulk can force the E-form.

Diagnostic Implication: If the spectrum shows a "shadow" set of peaks (e.g., a minor singlet at 3.75 ppm next to the major 3.85 ppm singlet), this is likely the minor isomer , not an impurity.

  • Validation: Run a Variable Temperature (VT) NMR. If the peaks coalesce at high temperature (

    
    ), they are dynamic isomers. If they remain distinct, they are static impurities.
    

References

  • Chemical Shift Data & Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Amidoxime Isomerism Characterization: Kalsi, P. S. (2008). Spectroscopy of Organic Compounds. New Age International. (General reference for E/Z differentiation in oxime ethers).

  • Precursor Spectral Data (4-Nitrobenzonitrile): National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2542.[1]

  • General Synthesis of Amidoximes: Sandmeyer, T. (1884).[1] Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen.[1] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for nitrile conversion).[1]

Sources

Technical Assessment: FTIR Characterization of N'-methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectral Analysis & Validation Protocols

Executive Summary & Molecule Profile[1][2]

N'-methoxy-4-nitrobenzenecarboximidamide (CAS: Variable/Derivative specific) is a critical intermediate in the synthesis of heterocyclic bioactive agents and a structural analog to amidoxime prodrugs.[1] In drug development, it frequently serves as a stable precursor to 1,2,4-oxadiazoles or as a lipophilic modification of amidine pharmacophores.

Reliable characterization of this molecule requires distinguishing it from its precursors (nitriles) and hydrolysis byproducts (amides).[1] This guide provides a definitive FTIR fingerprinting strategy, focusing on the unique vibrational modes introduced by the N-methoxy (


) and nitro  (

) functionalities.
Structural Breakdown for Spectroscopy[1]
  • Core Scaffold: 1,4-Disubstituted Benzene (Para-substitution pattern).[1]

  • Key Functional Group A: Nitro group (Strong dipole, distinct IR signature).[1]

  • Key Functional Group B: O-Methylated Amidine (

    
    ).[1]
    
Comparative Spectral Analysis

The following analysis contrasts the target molecule with its immediate synthetic precursor (4-Nitrobenzonitrile ) and its non-methylated analog (4-Nitrobenzamidoxime ).[1]

Table 1: Diagnostic Peak Assignments & Comparative Shifts
Functional GroupVibrational ModeTarget: N'-methoxy- (cm⁻¹)Alt 1: 4-Nitrobenzonitrile (cm⁻¹)Alt 2: 4-Nitrobenzamidoxime (cm⁻¹)Diagnostic Note
Nitrile (

)
StretchingAbsent 2230 (Sharp, Strong) AbsentPrimary indicator of reaction completion.[1]
Amidine (

)
Stretching1635 – 1660 Absent1640 – 1665Shift is subtle; look for accompanying N-O bands.[1]
Nitro (

)
Asym.[1][2][3] Stretch1520 – 1530 1520 – 15301520 – 1530Invariant reference peak for normalization.
Nitro (

)
Sym. Stretch1340 – 1350 1340 – 13501340 – 1350Strong intensity; confirms nitro integrity.[1]
Methoxy (

)
C-O Stretch1020 – 1050 AbsentAbsentUnique to the target.[1] Distinguishes from free amidoxime.[1]
N-O Bond Stretching900 – 950 Absent~910Fingerprint region confirmation.[1]
Amine (

)
Stretching3300 – 3450 (Doublet) Absent3300 – 3500Target has sharp NH2 bands; Amidoxime has broad OH overlap.[1]
Hydroxyl (

)
StretchingAbsent Absent3200 – 3600 (Broad) Absence of broad OH confirms O-methylation.[1]

Technical Insight: The most critical spectral feature for validating the N'-methoxy derivative is the disappearance of the broad O-H stretch found in the amidoxime precursor and the appearance of the C-O-N ether bands in the 1000–1050 cm⁻¹ region [1, 2].

Experimental Protocol: High-Fidelity Data Acquisition

To ensure reproducibility in a regulatory or research setting, the following protocol minimizes environmental interference (water vapor) and maximizes signal-to-noise ratio for the critical fingerprint region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: The target molecule is likely a crystalline solid.[1] ATR is preferred over KBr pellets to avoid moisture absorption (which obscures the


 region) and to prevent ion exchange with KBr under high pressure.[1]

Step-by-Step Procedure:

  • Instrument Prep:

    • Equip FTIR with a Diamond or ZnSe ATR crystal.[1]

    • Set resolution to 4 cm⁻¹ and accumulation to 32 scans .

    • Critical: Run a background scan with the anvil down (empty) to account for atmospheric

      
       and 
      
      
      
      .[1]
  • Sample Loading:

    • Place approximately 2–5 mg of the dry solid onto the center of the crystal.

    • Note: If the sample is hygroscopic, work quickly or use a nitrogen purge.

  • Compression:

    • Lower the pressure arm until the force gauge registers the optimal contact (typically 80–100 psi for diamond).

    • Validation: Watch the live preview.[1] The peak at 1520 cm⁻¹ (

      
      ) should saturate between 0.2 and 0.8 Absorbance units.[1] If >1.5, reduce sample thickness/pressure to avoid detector non-linearity.
      
  • Data Processing:

    • Apply ATR Correction (if comparing to library transmission spectra).

    • Baseline correct using a multi-point algorithm, fixing points at 2500 cm⁻¹ and 1800 cm⁻¹.

Validation Workflow (Decision Logic)

The following diagram illustrates the logical flow for determining the identity and purity of the synthesized compound using FTIR data.

FTIR_Validation_Logic Start Acquire Spectrum (4000 - 600 cm⁻¹) Check_Nitrile Check 2230 cm⁻¹ region (Sharp Peak?) Start->Check_Nitrile Impurity_SM Impurity: Unreacted 4-Nitrobenzonitrile Check_Nitrile->Impurity_SM Yes Check_OH Check 3200-3600 cm⁻¹ (Broad H-bonded Band?) Check_Nitrile->Check_OH No Impurity_Precursor Impurity: Unmethylated 4-Nitrobenzamidoxime Check_OH->Impurity_Precursor Yes Check_CO Check 1650-1690 cm⁻¹ (Strong C=O Peak?) Check_OH->Check_CO No Impurity_Amide Impurity: Hydrolysis Product (4-Nitrobenzamide) Check_CO->Impurity_Amide Yes Check_Fingerprint Verify Fingerprint: 1520 cm⁻¹ (NO₂) 1050 cm⁻¹ (C-O-N) Check_CO->Check_Fingerprint No Final_Valid VALIDATED: This compound Check_Fingerprint->Final_Valid

Figure 1: Spectral Decision Tree for the validation of this compound synthesis.

Mechanistic Interpretation of Key Bands
The Nitro "Anchor" (

)

The nitro group provides an internal standard. The asymmetric stretch at 1520 cm⁻¹ involves the N-O bonds vibrating out of phase. This band is highly characteristic of 4-substituted nitrobenzenes.[1] If this peak is shifted significantly (>20 cm⁻¹), suspect a change in the electronic environment of the ring (e.g., reduction of the nitro group to an amine) [3].

The Amidine System (

)

In the target molecule, the conjugation between the benzene ring, the nitro group, and the amidine system creates a "push-pull" electronic effect.

  • Comparison: In the nitrile starting material, the

    
     bond is linear and rigid (2230 cm⁻¹).
    
  • Transformation: Upon reaction with methoxyamine, the carbon rehybridizes to

    
    . The resulting 
    
    
    
    bond absorbs at a lower frequency (~1640 cm⁻¹).[1] The presence of the electron-donating methoxy group on the nitrogen (
    
    
    ) stabilizes the imine bond but prevents the broad hydrogen bonding seen in the hydroxy-analog (amidoxime) [4].
References
  • MDPI. (2022).[1] The Study of Amidoxime-Functionalized Cellulose. Comparison of C=N and N-O stretches in amidoxime derivatives.

  • Specac. (2025).[1][4] Interpreting Infrared Spectra: Amides, Amines, and Nitriles. Fundamental assignment of C-N, N-H, and C=N bands.

  • BenchChem. (2025).[1][2] Comparative FTIR Analysis of Nitro-Aromatic Amines. Detailed assignment of Nitro asymmetric/symmetric stretches in para-substituted benzenes. [1]

  • NIST. (2023). 1-Methoxy-4-nitrobenzene Gas Phase Spectrum. Reference for nitro-aromatic/methoxy ether baseline shifts. [1]

Sources

A Comparative Guide to the X-ray Crystallography of N'-methoxy-4-nitrobenzenecarboximidamide and Related Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide not just a protocol, but a deeper understanding of the experimental choices and the interpretation of results, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Significance of Structural Analysis in Drug Discovery

The three-dimensional atomic arrangement of a molecule, elucidated through single-crystal X-ray diffraction, is fundamental in drug development.[1][2] It provides invaluable insights into intermolecular interactions, conformational preferences, and the solid-state properties of a compound. For a molecule like N'-methoxy-4-nitrobenzenecarboximidamide, understanding its crystal structure can inform on its stability, solubility, and potential binding modes to biological targets.

Comparative Crystallographic Data of Nitrobenzene Derivatives

To establish a predictive baseline for this compound, we will compare the crystallographic data of several related nitrobenzene-containing compounds. The nitro group, being a strong electron-withdrawing substituent, significantly influences the crystal packing through various intermolecular interactions.[3]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
1-Chloro-2-methyl-4-nitrobenzeneC₇H₆ClNO₂MonoclinicP2₁/n13.5698(8)3.7195(3)13.5967(8)91.703(3)685.96(10)[4][5]
(E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazideC₁₅H₁₃N₃O₄MonoclinicP2₁/c11.1843(2)11.3718(3)13.0519(2)121.792(2)1410.96(6)[6]
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamideC₁₅H₁₄N₂O₅MonoclinicP2₁/c9.7206(12)4.9885(6)28.725(4)95.628(2)1386.2(3)[7]
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamideC₁₄H₁₁BrN₂O₄TriclinicP-16.1219(2)7.6519(3)14.3504(6)84.795(1)654.78(4)[8]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazideC₁₀H₁₀N₄O₃OrthorhombicP2₁2₁2₁8.1974(6)10.6696(7)12.9766(8)901133.4(1)[9]

Analysis of Comparative Data:

The provided data illustrates that nitrobenzene derivatives commonly crystallize in monoclinic or triclinic systems, which are of lower symmetry. The presence of various functional groups (chloro, methoxy, amide, etc.) leads to a range of intermolecular interactions, including C-H···O hydrogen bonds, π-π stacking, and halogen bonds, which dictate the final crystal packing.[4][5][8] For this compound, we can anticipate a similar propensity for hydrogen bonding involving the methoxy and imidamide moieties, as well as potential π-π interactions from the nitrobenzene ring.

Experimental Protocol: Single-Crystal X-ray Diffraction

This section provides a detailed, step-by-step methodology for the crystallographic analysis of a small molecule like this compound.

Crystal Growth

The critical first step is to obtain single crystals of sufficient size and quality (ideally >20 µm in all dimensions).[1] Slow evaporation of a saturated solution is a common and effective method.

Protocol:

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find one in which the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Crystallization:

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Unit_Cell Unit Cell Determination Crystal_Selection->Unit_Cell Data_Collection Full Data Collection Unit_Cell->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Steps:

  • Mounting: Mount a selected crystal on a goniometer head. For air-sensitive or delicate crystals, this should be done under a microscope in an inert oil.

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the unit cell and crystal system, devise a strategy to collect a complete dataset with high redundancy and resolution.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the reflections and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

Structure Solution and Refinement

The final step is to determine the atomic arrangement from the processed diffraction data.

Process:

Caption: The process of crystal structure solution and refinement.

Explanation:

  • Structure Solution: An initial model of the crystal structure is obtained using direct methods or Patterson methods. These methods use the intensities of the reflections to determine the phases of the structure factors.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final structure is validated using tools like checkCIF to ensure that the model is chemically and crystallographically sound. Key metrics for a good structure include low R-factors (R1 < 0.05 is desirable for small molecules) and a goodness-of-fit (GooF) close to 1.[5]

Anticipated Structural Features and Intermolecular Interactions

Based on the structure of this compound and the comparative data, we can predict several key features:

  • Planarity: The nitrobenzene ring is expected to be largely planar.[10] The degree of planarity of the entire molecule will depend on the torsion angles around the C-C and C-N bonds connecting the ring to the imidamide group.

  • Hydrogen Bonding: The N-H group in the imidamide moiety is a potential hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the imidamide, can act as hydrogen bond acceptors. This could lead to the formation of dimers or extended chains in the crystal lattice.[5]

  • π-π Stacking: The electron-deficient nitrobenzene ring can participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure.[4]

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its analysis. By leveraging comparative data from related nitrobenzene derivatives and following a robust experimental protocol, researchers can confidently approach the crystallographic characterization of this and similar molecules. The resulting structural information will be a critical asset in understanding the physicochemical properties of the compound and advancing its potential applications in drug development.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Blackstock, S. M., & Coxon, J. M. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M771. [Link]

  • Nitrobenzene (C6H5NO2) properties. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Crystal structure prediction of nitrobenzene derivatives. (2005). Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C155. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • Blackstock, S. M., & Coxon, J. M. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Fun, H.-K., Patil, P. S., Jebas, S. R., & Rao, J. (2009). (E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o627. [Link]

  • Wozniak, K., & Dziubek, K. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 363. [Link]

  • Fun, H.-K., Yeap, C. S., & Siddiqui, H. L. K. (2009). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2848. [Link]

  • Shtamburg, V. G., Tsygankov, A. V., Shishkin, O. V., Zubatyuk, R. I., Uspensky, B. V., Shtamburg, V. V., Mazepa, A. V., & Kostyanovsky, R. G. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Semantic Scholar. [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • Small Molecule X-ray diffraction I. (n.d.). University of Freiburg. Retrieved from [Link]

  • Fun, H.-K., Yeap, C. S., & Siddiqui, H. L. K. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1234. [Link]

  • Smith, D. W., & Taylor, M. K. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 5(3), 335-347. [Link]

  • Wuest, M., & Wuest, F. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. [Link]

  • Tabatabaee, M., Ghassemzadeh, M., & Ebrahimi, A. (2017). Crystal Structure of N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide and 1,2-bis(2-hydroxy-3-methoxy-benzylidenehydrazine) as a co-crystalline compound. SciSpace. [Link]

  • Smith, D. W., & Taylor, M. K. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to Elemental Analysis for the Characterization of N'-methoxy-4-nitrobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement for establishing its identity and purity. For novel compounds such as N'-methoxy-4-nitrobenzenecarboximidamide, precise elemental analysis serves as a critical checkpoint in the synthesis and quality control workflow. This guide provides an in-depth, technically-grounded comparison of the standards and methodologies essential for achieving accurate and reliable elemental analysis of this specific compound.

Part 1: The Analytical Benchmark: Theoretical Composition

Before any experimental analysis, the theoretical elemental composition of the target molecule must be calculated. This value represents the absolute standard against which all empirical data are compared. The structure of this compound is shown below.

Chemical Structure: (Structure for this compound) Note: A definitive public database entry for the exact structure of "this compound" was not found. A plausible structure based on the name is C8H9N3O3. This guide will proceed based on this molecular formula. Researchers must verify the exact formula of their synthesized compound.

Based on the molecular formula C₈H₉N₃O₃ , the theoretical elemental composition is calculated as follows:

  • Molar Mass: 195.17 g/mol

  • Atomic Masses: C=12.011, H=1.008, N=14.007, O=15.999

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08849.23%
HydrogenH1.00899.0724.65%
NitrogenN14.007342.02121.53%
OxygenO15.999347.99724.59%

This theoretical composition is the ultimate reference point. The goal of the experimental analysis is to obtain results that align with these percentages within a narrow, predefined margin of error.

Part 2: The Gold Standard Methodology: Combustion Analysis

For determining the carbon, hydrogen, and nitrogen (CHN) content of organic compounds, combustion analysis is the universally accepted gold standard.[1][2] The technique is rooted in the complete and quantitative combustion of a sample in an oxygen-rich environment, which converts the constituent elements into simple, easily detectable gases.[3][4][5]

The fundamental process involves:

  • Combustion: The sample is heated to a high temperature (e.g., ~1150 °C) in a stream of pure oxygen, causing it to decompose and oxidize.[6] All carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

  • Reduction: The resulting gas mixture is passed through a reduction furnace (e.g., heated copper at ~850 °C) to convert the nitrogen oxides (NOₓ) into elemental nitrogen gas (N₂) and remove excess oxygen.[6][7]

  • Separation & Detection: The purified gas mixture (CO₂, H₂O, N₂) is then separated, typically using chromatographic columns.[7][8] A thermal conductivity detector (TCD) then measures the concentration of each gas relative to a helium carrier gas. The instrument's software integrates these signals to calculate the mass percentage of each element in the original sample.[9]

This process is formalized in standard test methods like ASTM D5291, which provides a reliable framework for the instrumental determination of carbon, hydrogen, and nitrogen.[9][10][11][12]

CombustionAnalysis Sample Sample Encapsulation (e.g., Tin foil) Furnace Combustion Furnace (~1150°C) + Pure O₂ Sample->Furnace Gases1 Gas Mixture (CO₂, H₂O, NOₓ, SO₂, excess O₂) Furnace->Gases1 Reduction Reduction Tube (~850°C) (e.g., Reduced Copper) Gases1->Reduction Gases2 Purified Gas Mixture (CO₂, H₂O, N₂, SO₂) Reduction->Gases2 Separation Gas Chromatography Separation Column Gases2->Separation Detector Thermal Conductivity Detector (TCD) Separation->Detector Result Data Processing & %C, %H, %N, %S Calculation Detector->Result

Caption: Workflow of a modern CHNS elemental analyzer based on the combustion method.

Part 3: A Comparative Guide to Certified Reference Materials (CRMs)

The accuracy of combustion analysis is entirely dependent on proper instrument calibration. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable organic compounds with precisely known elemental compositions.[13] The choice of a CRM is critical and should be based on factors like elemental composition, stability, and matrix similarity to the sample under analysis.

Below is a comparison of common CRMs suitable for calibrating instruments for the analysis of this compound.

Certified Reference MaterialMolecular FormulaTheoretical Composition (%C, %H, %N)Key AdvantagesConsiderations for Use
Acetanilide C₈H₉NOC: 71.09%, H: 6.71%, N: 10.36%Highly stable, non-hygroscopic, readily available in high purity, widely accepted as a primary standard.Lower nitrogen content may not be ideal for calibrating the upper range needed for nitrogen-rich compounds.
Sulfanilamide C₆H₈N₂O₂SC: 41.85%, H: 4.68%, N: 16.27%Higher nitrogen content provides a better calibration point for nitrogen-rich samples. Presence of sulfur allows for four-element (CHNS) calibration.[14]Requires an analyzer capable of sulfur detection. Can be slightly more hygroscopic than acetanilide.
Atropine C₁₇H₂₃NO₃C: 70.56%, H: 8.01%, N: 4.84%Complex molecule useful for verifying combustion efficiency. High carbon and hydrogen content.Relatively low nitrogen content. More expensive than simpler standards.
EDTA C₁₀H₁₆N₂O₈C: 41.10%, H: 5.52%, N: 9.59%Good mid-range standard for C, H, and N. Often used for its high oxygen content in direct oxygen analysis.Can be hygroscopic; proper storage in a desiccator is essential.

Expert Recommendation: For this compound, with its high nitrogen content (21.53%), Sulfanilamide is a superior choice for calibration. Its 16.27% nitrogen value helps ensure the detector's linearity is accurately mapped in the relevant concentration range. Acetanilide can be used as a secondary or validation standard to confirm performance across a wider range.

Part 4: Validated Experimental Protocol for Elemental Analysis

This protocol outlines a self-validating system for the elemental analysis of this compound, incorporating best practices for accuracy and reproducibility.

ProtocolWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Verification A1 1. Instrument Warm-up & Leak Test A2 2. Weigh CRM (e.g., Sulfanilamide) 1-2 mg A1->A2 A3 3. Analyze CRM (n=3) Establish K-Factors A2->A3 A4 4. Analyze Validation Std (e.g., Acetanilide) Check Accuracy A3->A4 B1 5. Weigh Sample (1-2 mg) A4->B1 B2 6. Analyze Sample (n=3) B1->B2 B3 7. Run CRM Check (After 10 samples) B2->B3 C1 8. Calculate Mean & RSD for Sample Results B3->C1 C2 9. Compare to Theory (±0.4% criterion) C1->C2

Caption: A three-phase workflow for robust elemental analysis.

Step-by-Step Methodology:

  • Instrument Preparation and Calibration:

    • 1.1 System Initialization: Power on the elemental analyzer and allow for a minimum 60-minute warm-up period for furnace and detector stabilization. Perform automated leak checks as per manufacturer guidelines.

    • 1.2 Calibration Standard Preparation: Using a calibrated microbalance, accurately weigh approximately 1-2 mg of a primary CRM (e.g., Sulfanilamide) into a tin capsule. Tightly crimp the capsule to ensure no air is trapped inside. Repeat for a total of three replicates.

    • 1.3 Instrument Calibration: Analyze the three CRM replicates. Use the known theoretical percentages of the CRM to establish the instrument's calibration factors (K-factors) or generate a linear regression curve.[7] The relative standard deviation (RSD) of the three replicates should be ≤0.2%.

  • Method Validation and Quality Control:

    • 2.1 Validation Check: Analyze a secondary, different CRM (e.g., Acetanilide) as an unknown sample. The results must fall within ±0.3% of the theoretical values for that standard to confirm calibration accuracy.

    • 2.2 Blank Analysis: Analyze an empty tin capsule to ensure there is no contamination from the capsule or atmospheric leakage, establishing a clean baseline.

  • Sample Analysis:

    • 3.1 Sample Preparation: Accurately weigh 1-2 mg of this compound into a tin capsule and seal it. Prepare three independent replicates.

    • 3.2 Combustion Parameters: For this nitro-compound, ensure optimized combustion. Certain nitro-derivatives can be challenging due to the high concentration of nitrogen oxides produced.[15] It may be necessary to use an extended static combustion time or adjust oxygen flow to ensure complete conversion to N₂.[15]

    • 3.3 Data Acquisition: Analyze the three sample replicates.

    • 3.4 Continuing Calibration Verification: To account for instrument drift, re-analyze a CRM sample after every 10-15 unknown samples. The results must remain within the ±0.3% acceptance window.

Part 5: Data Interpretation and Acceptance Criteria

The final step is to compare the experimental results against the calculated theoretical values. For publication in many chemistry journals and for pharmaceutical quality control, the generally accepted criterion is that the experimental mean values for C, H, and N must be within ±0.4% of the theoretical values.[16]

Hypothetical Experimental Data for this compound:

ElementTheoretical Value (%)Experimental Result (Mean of n=3)Deviation (%)Pass/Fail (±0.4% criterion)
Carbon49.2349.05-0.18Pass
Hydrogen4.654.71+0.06Pass
Nitrogen21.5321.39-0.14Pass

Causality of Errors: Deviations outside the ±0.4% window are scientifically significant and must be investigated. Common causes include:

  • Incomplete Combustion: Particularly relevant for nitro-compounds or stable heterocyclic rings, leading to low C and N values.[15]

  • Sample Inhomogeneity: The small sample size (1-2 mg) requires the material to be perfectly homogeneous.

  • Contamination: Residual solvent or moisture in the sample can lead to high H and C values.

  • Instrumental Drift: Failure to run periodic calibration checks can lead to systemic, biased errors.

By following a robust, self-validating protocol grounded in the use of appropriate CRMs, researchers can generate elemental analysis data for this compound that is not only accurate but also defensible, meeting the high standards of scientific and regulatory scrutiny.

References

  • Combustion analysis. Wikipedia. [Link]

  • Combustion analysis Definition. Fiveable. [Link]

  • ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Scribd. [Link]

  • ASTM D5291. Conti Testing Laboratories. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants1. ASTM International. [Link]

  • Elemental analyzers ideal for refineries. Elementar. [Link]

  • Elemental Analysis in Action. SCISPEC. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • CHNS Determination in reference soil samples. VELP Scientifica. [Link]

  • Chemists Debate the Value of Elemental Analysis. American Chemical Society. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.